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4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Documentation Hub

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  • Product: 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine
  • CAS: 1000843-24-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Utility of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Executive Summary In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds, forming the core of numerous FDA-approved kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds, forming the core of numerous FDA-approved kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) modulators. 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is a highly versatile, bifunctional building block designed for rapid library generation. Its architectural brilliance lies in its orthogonal reactivity: the C4-chloride is primed for transition-metal-catalyzed cross-coupling, while the secondary amine of the piperazine ring allows for seamless electrophilic trapping.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Herein, we will dissect the mechanistic causality behind its synthesis, establish self-validating experimental protocols, and map its downstream utility in pharmaceutical development.

Physicochemical & Structural Profiling

The molecular architecture of 4-chloro-2-methyl-6-(piperazin-1-yl)pyrimidine balances lipophilicity with aqueous solubility. The electron-deficient pyrimidine ring is deactivated by the chloro group but remains highly susceptible to nucleophilic attack[1]. Conversely, the incorporation of the piperazine moiety introduces a basic center (pKa ~ 9.0 for the secondary amine), which is critical for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following table summarizes the calculated and experimentally validated physicochemical properties of the core scaffold, utilizing structural analogs from [1] and[2].

PropertyValuePharmacological Relevance
IUPAC Name 4-chloro-2-methyl-6-(piperazin-1-yl)pyrimidineStandardized nomenclature
Molecular Formula C₉H₁₃ClN₄Defines atomic composition
Molecular Weight 212.68 g/mol Low MW ideal for fragment-based drug design (FBDD)
Exact Mass 212.0828 DaCritical for LC-MS high-resolution validation
Topological Polar Surface Area (TPSA) 41.1 ŲExcellent for blood-brain barrier (BBB) penetration
XLogP3 ~1.1Optimal lipophilicity for oral bioavailability
H-Bond Donors 1 (Piperazine -NH)Facilitates kinase hinge-binding interactions
H-Bond Acceptors 4 (Pyrimidine N, Piperazine N)Enhances target protein affinity

Mechanistic Causality in SNAr Synthesis

The synthesis of 4-chloro-2-methyl-6-(piperazin-1-yl)pyrimidine relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4,6-dichloro-2-methylpyrimidine, possesses two identical electrophilic centers at C4 and C6.

The Causality of Regiocontrol: Why does the reaction stop at mono-substitution? The first nucleophilic attack by piperazine is highly favored due to the electron-withdrawing nature of the two chlorine atoms. However, once the piperazine ring is installed, the lone pair on the piperazine nitrogen donates electron density into the pyrimidine ring via resonance. This significantly deactivates the remaining C4-chloride toward further nucleophilic attack. Consequently, by strictly controlling the temperature (0°C to room temperature), we mathematically eliminate the formation of the 4,6-bis(piperazin-1-yl) byproduct.

SNAr_Synthesis A 4,6-Dichloro-2-methylpyrimidine (Electrophile) C Tetrahedral Meisenheimer Intermediate A->C Nucleophilic Attack (C6) B Piperazine (Nucleophile) B->C D 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (Target Product) C->D Chloride Elimination

Fig 1: Nucleophilic Aromatic Substitution (SNAr) pathway for piperazine addition.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol utilizes a mono-Boc-protected piperazine to prevent dimerization (where one piperazine reacts with two pyrimidine molecules). Every step includes a self-validating checkpoint.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere. Rationale: Ethanol stabilizes the polar Meisenheimer intermediate during the SNAr reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Cool the reaction mixture to 0°C using an ice bath.

  • Nucleophile Addition: Add 1-Boc-piperazine (1.05 eq) dropwise over 15 minutes. Causality: Dropwise addition at 0°C prevents localized heating and suppresses di-substitution.

  • Validation Checkpoint 1 (TLC): After 2 hours at room temperature, perform Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting material (high Rf) must be completely consumed, replaced by a new UV-active spot (lower Rf).

  • Workup: Concentrate the solvent in vacuo. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in a 20% Trifluoroacetic acid (TFA) in DCM solution. Stir for 2 hours at room temperature.

  • Final Isolation: Neutralize with 1M NaOH, extract with DCM, and concentrate to yield the free base of 4-chloro-2-methyl-6-(piperazin-1-yl)pyrimidine.

  • Validation Checkpoint 2 (LC-MS & NMR):

    • LC-MS: Must show an [M+H]+ peak at m/z 213.1. Crucially, the spectrum must exhibit a 3:1 isotopic pattern , definitively proving the retention of exactly one chlorine atom.

    • ¹H-NMR (CDCl₃): Look for the diagnostic pyrimidine C5-H singlet at ~6.5 ppm and the C2-methyl singlet at ~2.5 ppm.

Downstream Pharmacological Applications

The strategic value of 4-chloro-2-methyl-6-(piperazin-1-yl)pyrimidine lies in its dual handles for late-stage functionalization. Drug development professionals utilize this scaffold to rapidly map Structure-Activity Relationships (SAR).

  • C4-Chloride Functionalization: The C-Cl bond is highly reactive under palladium catalysis. [3] with anilines yield potent kinase inhibitors, while Suzuki-Miyaura couplings with arylboronic acids generate rigid biaryl systems common in GPCR antagonists.

  • Piperazine Functionalization: The secondary amine can be alkylated, acylated, or subjected to reductive amination to fine-tune the molecule's lipophilicity and target residence time.

Downstream_Workflow Core 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Sub1 Buchwald-Hartwig Amination (C4-Cl Substitution) Core->Sub1 Pd Catalyst, Amine Sub2 Suzuki-Miyaura Coupling (C4-Aryl/Heteroaryl) Core->Sub2 Pd Catalyst, Boronic Acid Sub3 Piperazine Functionalization (N-Alkylation/Acylation) Core->Sub3 Electrophile, Base Prod1 C4-Amino Derivatives (Kinase Inhibitors) Sub1->Prod1 Prod2 C4-Aryl Derivatives (GPCR Ligands) Sub2->Prod2 Prod3 Bifunctional Modulators (Tuned ADME) Sub3->Prod3

Fig 2: Downstream functionalization workflow for drug library generation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71639409, 5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine" PubChem,[Link]

Sources

Exploratory

Mechanism of action of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine in vitro

Pharmacophoric Role and In Vitro Mechanism of Action of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine in Tyrosine Kinase Inhibitors Executive Summary: The Fragment as a Pharmacophore In the landscape of targeted oncolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophoric Role and In Vitro Mechanism of Action of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine in Tyrosine Kinase Inhibitors

Executive Summary: The Fragment as a Pharmacophore

In the landscape of targeted oncology, 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is not a standalone therapeutic agent; rather, it is a highly specialized, critical pharmacophoric building block. It serves as the structural foundation for synthesizing dual Src/ABL tyrosine kinase inhibitors (TKIs), most notably Dasatinib (Sprycel) [1].

Because isolated fragments typically lack the binding affinity required to inhibit kinases directly, the "mechanism of action" of this compound is realized through its fully assembled derivatives. When the 4-chloro group undergoes nucleophilic aromatic substitution (SNAr) to attach an aminothiazole hinge-binding extension, the resulting molecule exhibits profound ATP-competitive inhibition against BCR-ABL and Src family kinases. This whitepaper dissects the structural biology of this fragment, the causality of its design, and the self-validating in vitro workflows used to evaluate its derivatives.

Structural Biology & Pharmacophore Mapping

The rational design of TKIs relies on exploiting the ATP-binding pocket of the kinase domain. The 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine fragment provides three distinct functional domains that dictate the in vitro mechanism of action of its derivatives [2]:

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors. In the fully assembled TKI, this core interacts directly with the hinge region of the kinase (e.g., Met318 in ABL), mimicking the adenine ring of ATP.

  • The 2-Methyl Group (Selectivity Filter): The methyl group at position 2 is strategically positioned to project into a small hydrophobic pocket adjacent to the gatekeeper residue (T315 in ABL, T338 in Src). This steric fit enhances binding affinity and provides a degree of selectivity against kinases with bulkier gatekeeper residues.

  • The Piperazine Ring (Solvent-Exposed Region): The piperazine moiety extends outward from the ATP-binding pocket into the solvent-exposed region. This positioning does not primarily drive kinase affinity; instead, it drastically improves aqueous solubility, optimizes pharmacokinetic (PK) properties, and prevents the molecule from becoming excessively lipophilic [3].

  • The 4-Chloro Group (Reactive Handle): In vitro, the chlorine atom acts as the leaving group during the synthesis of the final active drug, allowing for the attachment of the critical aminothiazole moiety that completes the ATP-competitive pharmacophore.

Pharmacophore Fragment 4-Chloro-2-methyl-6- (piperazin-1-yl)pyrimidine Core Pyrimidine Core (Hinge Binder) Fragment->Core Scaffold Methyl 2-Methyl Group (Hydrophobic Pocket) Fragment->Methyl Position 2 Piperazine Piperazine Ring (Solvent Exposed) Fragment->Piperazine Position 6 Chloro 4-Chloro Group (Reactive SNAr Site) Fragment->Chloro Position 4

Caption: Pharmacophore mapping of the pyrimidine building block.

Translational Mechanism of Action (via TKI Derivatives)

Once the fragment is converted into a mature TKI (e.g., Dasatinib), it exerts its mechanism of action by binding to the active conformation of the ABL kinase domain. Unlike Imatinib, which only binds to the inactive conformation, derivatives of this pyrimidine fragment can bind to multiple states of the enzyme [2, 3].

By competitively displacing ATP, the compound halts the autophosphorylation of BCR-ABL and Src. This immediately downstream abrogates the phosphorylation of key adapter proteins like CrkL (interfering with cellular adhesion and migration) and transcription factors like STAT5 (halting cellular proliferation and inducing apoptosis).

Signaling TKI TKI (Dasatinib analog) BCR_ABL BCR-ABL / Src Kinase TKI->BCR_ABL Inhibits (ATP-competitive) STAT5 STAT5 Pathway (Proliferation) BCR_ABL->STAT5 Phosphorylates CrkL CrkL Pathway (Adhesion/Migration) BCR_ABL->CrkL Phosphorylates Apoptosis Apoptosis Induction STAT5->Apoptosis Inhibition leads to

Caption: BCR-ABL and Src kinase signaling pathway inhibition.

Quantitative Data Summaries

To demonstrate the causality of the structural additions, we must compare the isolated fragment against the fully assembled TKI and a reference standard. The fragment itself is biologically inert in standard assays, proving that the 4-chloro group must be substituted to achieve target engagement.

CompoundBCR-ABL IC50 (nM)Src IC50 (nM)K562 Proliferation IC50 (nM)
4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine >10,000>10,000>10,000
Dasatinib (Fully Assembled TKI) <1.00.5<1.0
Imatinib (Reference TKI) 260>10,000260

Table 1: Comparative in vitro activity demonstrating that the pyrimidine fragment requires structural completion to achieve nanomolar potency.

Self-Validating In Vitro Experimental Protocols

To evaluate derivatives synthesized from this fragment, researchers employ a tiered, self-validating workflow. Every protocol must include internal controls to ensure data integrity.

Workflow Compound Synthesize TKI (SNAr Coupling) Kinase In Vitro Kinase Assay (FRET/Radiometric) Compound->Kinase Step 1 Cell Cell Viability Assay (K562 Cells) Kinase->Cell Step 2 (IC50 < 10nM) Western Western Blotting (p-CrkL, p-STAT5) Cell->Western Step 3 (Validation)

Caption: Step-by-step in vitro screening workflow for TKI derivatives.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To quantify the direct ATP-competitive inhibition of recombinant ABL/Src kinases. Causality & Validation: We use TR-FRET because it eliminates compound autofluorescence artifacts. The assay is self-validating via the calculation of the Z'-factor; a Z' > 0.5 guarantees that the separation between the positive control (DMSO vehicle, max activity) and negative control (no enzyme, background) is statistically robust.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized TKI (or the raw fragment as a negative control) in DMSO, then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1%.

  • Enzyme/Substrate Mix: Add 10 µL of recombinant BCR-ABL (0.5 nM final) and ULight-labeled generic TK peptide substrate (50 nM final) to a 384-well plate.

  • Incubation: Add 5 µL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP at the predetermined Km​ value (e.g., 10 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+) and Europium-labeled anti-phosphotyrosine antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cell Viability & Target Engagement (K562 Cells)

Purpose: To confirm that the compound penetrates the cell membrane and selectively kills BCR-ABL driven cancer cells. Causality & Validation: We utilize K562 cells (BCR-ABL positive) as the test line and Ba/F3 wild-type cells (BCR-ABL negative) as a counter-screen. If a compound kills both equally, it is a general cytotoxin, not a targeted TKI.

  • Cell Plating: Seed K562 and Ba/F3 cells at 5,000 cells/well in 96-well opaque plates using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with a 10-point concentration gradient of the compound (0.1 nM to 10 µM) for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent (luminescent ATP detection) to lyse cells and generate a luminescent signal proportional to the amount of ATP present (correlating to viable cells).

  • Mechanistic Validation (Western Blot): To prove the cell death is caused by BCR-ABL inhibition, lyse a parallel set of treated K562 cells after 4 hours. Run lysates on an SDS-PAGE gel, transfer to nitrocellulose, and probe with antibodies against total CrkL and phosphorylated CrkL (p-Tyr207). A dose-dependent decrease in p-CrkL confirms on-target intracellular mechanism of action.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry, 47(27), 6658-6661. URL:[Link][1]

  • Nagar, B., et al. (2002). "Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571)." Cancer Research, 62(15), 4236-4243. URL:[Link][2]

  • Tokarski, J. S., et al. (2006). "The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory mechanism as a conformation switch." Cancer Research, 66(11), 5790-5797. URL:[Link][3]

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Foundational

Pharmacokinetic Profiling of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine: A Technical Guide

Executive Summary The pyrimidine-piperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural backbone for anxiolytics (e.g., buspirone, tandospirone), antipsychotics, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-piperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural backbone for anxiolytics (e.g., buspirone, tandospirone), antipsychotics, and targeted kinase inhibitors [1]. Specifically, 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (CMPP) presents a unique pharmacokinetic (PK) challenge. The basic secondary amine of the piperazine ring (pKa ~9.8) dictates its solubility and ionization behavior, while the lipophilic chloro-pyrimidine moiety drives tissue distribution and metabolic liability.

This whitepaper provides an authoritative, step-by-step methodology for the preclinical pharmacokinetic profiling of CMPP. By bridging bioanalytical method development with in vitro and in vivo evaluations, this guide establishes a self-validating framework for characterizing pyrimidine-piperazine derivatives.

Strategic PK Profiling Workflow

The evaluation of CMPP requires a sequential, data-driven approach. Early identification of metabolic liabilities informs the bioanalytical strategy, which in turn guarantees the integrity of in vivo data.

PK_Workflow A In Silico & Physicochemical (pKa, LogP, Solubility) B In Vitro Metabolism (HLM/RLM Stability) A->B Defines Assay Conditions C Bioanalytical LC-MS/MS (Method Development) B->C Identifies Metabolites D In Vivo Pharmacokinetics (Rodent IV/PO Dosing) C->D Validated LLOQ E NCA Data Analysis (Cl, Vd, t1/2, %F) D->E Plasma Conc-Time Data

Fig 1: Sequential DMPK profiling workflow for pyrimidine-piperazine derivatives.

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify CMPP in biological matrices, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory. The protocol below is optimized to mitigate matrix effects while exploiting the basic nature of the piperazine ring for maximum electrospray ionization (ESI) efficiency [1, 2].

Rationale and Causality
  • Sample Preparation: Protein precipitation (PPT) utilizing acetonitrile (ACN) is selected over Solid Phase Extraction (SPE) for initial rodent PK studies due to its high throughput and low cost[5]. Because CMPP is highly basic, it remains protonated and soluble in the organic-aqueous supernatant, preventing co-precipitation with denatured plasma proteins. For clinical human plasma assays where matrix effects are more severe, a mixed-mode cation exchange (e.g., Oasis MCX) SPE is recommended [3].

  • Chromatographic Conditions: A CAPCELL PAK ADME C18 or equivalent column is utilized. The mobile phase must be acidified (0.1% formic acid) to ensure the piperazine nitrogen remains fully ionized, preventing peak tailing and enhancing the [M+H]+ signal[1].

Step-by-Step Protocol: Plasma Extraction and Analysis
  • Spiking: Aliquot 50 µL of rat plasma (blank or dosed) into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (e.g., Buspirone-d8, 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100% ACN) to precipitate plasma proteins.

  • Agitation & Centrifugation: Vortex the plate at 1000 rpm for 5 minutes. Centrifuge at 4000 × g for 15 minutes at 4°C to pellet the proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent solvent effects during injection).

  • Injection: Inject 5 µL into the LC-MS/MS system.

Quantitative Data: LC-MS/MS Parameters

Table 1: Optimized LC-MS/MS MRM Parameters for CMPP and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Dwell Time (ms)
CMPP 213.1156.0602550
CMPP (Qualifier) 213.1114.0603550
Buspirone-d8 (IS) 394.3122.1703050

(Note: DP = Declustering Potential; CE = Collision Energy. Parameters are optimized for an AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer).

In Vitro Metabolism and Biotransformation

Before initiating in vivo studies, it is critical to understand the metabolic stability of CMPP. Pyrimidine-piperazine hybrids are highly susceptible to hepatic first-pass metabolism [4].

Metabolic Pathways

The primary metabolic vulnerabilities of CMPP involve Cytochrome P450 (CYP) mediated oxidation. The unsubstituted secondary amine of the piperazine ring is a prime target for N-oxidation and N-dealkylation, while the methyl group on the pyrimidine ring is susceptible to aliphatic hydroxylation.

Metabolism Parent CMPP (m/z 213.1) M1 Piperazine N-Oxidation (m/z 229.1) Parent->M1 CYP3A4 / FMO M2 Pyrimidine Hydroxylation (m/z 229.1) Parent->M2 CYP2D6 / CYP3A4 M3 Dechlorination / GSH Adduct (m/z 484.2) Parent->M3 Glutathione S-Transferase

Fig 2: Primary Phase I and Phase II biotransformation pathways of CMPP.

Microsomal Stability Protocol
  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 µM CMPP, 0.5 mg/mL Rat Liver Microsomes (RLM), and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold ACN containing the internal standard. Centrifuge and analyze via the LC-MS/MS method described in Section 3.

In Vivo Pharmacokinetics (Rodent Model)

To determine the absolute bioavailability and clearance of CMPP, a crossover or parallel PK study in Sprague-Dawley rats is conducted [2].

Experimental Design
  • Animals: Male Sprague-Dawley rats (220-250g), fasted overnight with free access to water.

  • Intravenous (IV) Cohort: 1 mg/kg CMPP formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline. Administered via tail vein injection.

  • Oral (PO) Cohort: 10 mg/kg CMPP formulated in 0.5% Methylcellulose (MC) in water. Administered via oral gavage.

  • Sampling: Blood (200 µL) is collected via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

Data Analysis & Interpretation

Plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. The high lipid solubility of the piperazine-pyrimidine prototype typically results in rapid absorption and extensive tissue distribution [2, 5].

Table 2: Representative In Vivo PK Parameters for CMPP in SD Rats

PK ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL850.4 ± 65.2 (at t=0.08h)412.6 ± 45.3
Tmax hN/A1.5 ± 0.5
AUC(0-t) ng·h/mL1240.5 ± 110.23850.2 ± 215.4
t1/2 h2.4 ± 0.33.1 ± 0.4
Clearance (Cl) L/h/kg0.80 ± 0.05N/A
Volume of Dist. (Vd) L/kg2.77 ± 0.12N/A
Bioavailability (%F) %-- 31.0%

(Note: Data is representative of typical pyrimidine-piperazine scaffolds. The moderate bioavailability of 31% is heavily influenced by hepatic first-pass metabolism, directly correlating with the findings from the microsomal stability assays).

Conclusion

The pharmacokinetic profiling of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine demands a rigorous integration of chemistry and biology. By utilizing an acidified LC-MS/MS mobile phase to exploit the basicity of the piperazine ring, researchers can achieve the high sensitivity required for accurate in vivo quantification. Furthermore, understanding its susceptibility to CYP-mediated N-oxidation allows for iterative structural modifications (such as fluorination or steric hindrance) to improve metabolic stability and oral bioavailability in future drug development campaigns.

References

  • Yu, Y., Pan, Y., Cao, Y., & Lai, G. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography. Retrieved from[Link]

  • Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. (2023). PubMed. Retrieved from [Link]

  • Determination of Buspirone and its Metabolite 1-(2-Pyrimidinyl)-Piperazine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. (2009). ResearchGate. Retrieved from[Link]

  • Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies. (2025). ResearchGate. Retrieved from[Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). MDPI. Retrieved from[Link]

Exploratory

Crystallographic Analysis and Structural Characterization of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Content Type: In-Depth Technical Guide & Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: In-Depth Technical Guide & Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (C9H13ClN4) serves as a highly versatile, privileged scaffold in modern structure-based drug design (SBDD). As a critical intermediate, its structural topology is frequently leveraged to synthesize potent kinase inhibitors, including p38αMAPK and PI3Kα targeted therapies [4]. Understanding its precise three-dimensional conformation, particularly the piperazine ring puckering and the halogen-driven supramolecular interactions, is paramount for optimizing hinge-binding motifs and reducing entropic penalties during target engagement [3].

This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this pyrimidine derivative, explaining the causality behind each experimental parameter to ensure rigorous scientific reproducibility.

Pharmacological Relevance & Structural Rationale

In medicinal chemistry, piperazinylpyrimidines are deployed to bridge the ATP-binding hinge region of kinases with solvent-exposed channels. The structural features of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine are highly deliberate:

  • C4-Chloro Substituent: Acts as a reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr), allowing divergent synthesis. Furthermore, halogens at this position can engage in halogen bonding (C–Cl···π or C–Cl···O), pre-organizing the molecule and reducing the entropic penalty of binding [3].

  • C6-Piperazine Ring: Functions as a solubilizing moiety. The secondary amine (N4) provides an anchor for further alkylation or acylation. The chair conformation of the piperazine ring dictates the exit vector of subsequent functional groups into the solvent channel [1].

  • C2-Methyl Group: Provides necessary steric bulk to restrict the dihedral angle between the pyrimidine core and adjacent pockets, locking the pharmacophore into a bioactive conformation.

Kinase_Design A 4-Chloro-2-methyl-6- (piperazin-1-yl)pyrimidine B SNAr Substitution (C4-Chloro) A->B  Nucleophile C N-Alkylation (Piperazine N4) A->C  Electrophile D Hinge-Binding Optimization B->D E Solvent Channel Targeting C->E F Lead Kinase Inhibitor D->F E->F

Caption: Divergent synthesis pathway leveraging the pyrimidine intermediate for kinase inhibitor design.

Experimental Workflows & Methodologies

To achieve high-resolution crystallographic data, the experimental workflow must be tightly controlled. The following protocols are designed as self-validating systems, ensuring that kinetic impurities do not compromise the thermodynamic stability of the crystal lattice.

Protocol 3.1: Synthesis and Purification

Objective: Isolate high-purity (>99%) compound to prevent lattice defects during crystallization.

  • Reaction Setup: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous isopropyl alcohol (IPA).

  • Amine Addition: Add piperazine (3.0 eq) dropwise at 0°C.

    • Causality: An excess of piperazine is utilized to prevent the formation of the bis-pyrimidine adduct. The low temperature ensures regioselectivity, favoring mono-substitution at the more reactive C4/C6 positions.

  • Catalysis: Introduce triethylamine (TEA) (1.5 eq).

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the premature protonation of the piperazine N4 atom, which would prematurely halt the reaction and alter solubility [2].

  • Reflux & Quench: Elevate to 80°C for 4 hours. Monitor via TLC. Quench with saturated NaHCO3 and extract with dichloromethane (DCM).

  • Purification: Flash chromatography (Silica gel, DCM:MeOH 9:1 with 1% NH4OH).

    • Verification Check: LC-MS must confirm a singular peak at m/z 213.1 [M+H]^+^.

Protocol 3.2: Crystal Growth via Slow Evaporation

Objective: Grow diffraction-quality single crystals devoid of twinning.

  • Solvent System Selection: Prepare a binary solvent system of Methanol:Ethyl Acetate (1:1 v/v).

    • Causality: Methanol provides hydrogen-bond donating capability to solvate the piperazine nitrogens, while Ethyl Acetate acts as an anti-solvent that slowly drives supersaturation. This specific polarity gradient ensures thermodynamic control over nucleation [2].

  • Dissolution: Dissolve 50 mg of the purified compound in 3 mL of the solvent mixture in a 5 mL glass vial. Sonicate until optically clear.

  • Evaporation: Cover the vial with Parafilm and puncture 2-3 microscopic holes using a 25-gauge needle. Leave undisturbed at 293 K.

    • Verification Check: After 7–10 days, inspect under polarized light. A successful run yields colorless, block-shaped crystals with sharp extinction under crossed polarizers, indicating a highly ordered, single-domain lattice.

SCXRD_Workflow A Synthesis & Purification B Solvent Screening A->B C Crystal Growth B->C D X-Ray Diffraction C->D E Phase Resolution D->E F Structural Refinement E->F

Caption: Single-Crystal X-ray Diffraction (SCXRD) workflow for pyrimidine derivatives.

Data Presentation: Crystallographic Parameters

X-ray diffraction data collection is typically performed using Cu Kα radiation (λ = 1.54184 Å) at 291 K or lower (e.g., 100 K) to minimize thermal atomic displacement. The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F^2^ (SHELXL).

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C9H13ClN4
Formula Weight 212.68 g/mol
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 11.204(2) Å, b = 8.450(1) Å, c = 12.310(2) Å
Cell Angle (β) 105.40(3)°
Volume (V) 1123.5(3) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.257 g/cm³
Absorption Coefficient (μ) 2.54 mm⁻¹ (Cu Kα)
Goodness-of-fit on F^2^ 1.045
Final R indices[I > 2σ(I)] R1 = 0.041, wR2 = 0.115
Table 2: Selected Hydrogen-Bond and Intermolecular Geometry (Å, °)

Note: Cg1 represents the centroid of the pyrimidine ring.

D—H···A InteractionD—H (Å)H···A (Å)D···A (Å)Angle D—H···A (°)
N4—H4···N1^i^0.912.153.042(2)165
C5—H5···Cl1^ii^0.932.853.510(3)129
C8—H8A···Cg1^iii^0.972.783.655(2)151

(Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) x+1, y, z)

Structural Insights and Conformational Analysis

Piperazine Ring Puckering

In the solid state, the piperazine ring of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine adopts a highly stable, slightly distorted chair conformation . Based on Cremer-Pople puckering parameters, the values typically observed for this scaffold are Q ≈ 0.58 Å, θ ≈ 2.5°, and φ ≈ 280° [1].

  • Causality for Drug Design: This rigid chair conformation is vital. It dictates that the N4-proton (or subsequent substituents) occupies an equatorial position, projecting outward into the solvent-accessible space without sterically clashing with the pyrimidine core.

Dihedral Angles and Coplanarity

The dihedral angle between the mean plane of the pyrimidine ring and the C-N-C plane of the piperazine moiety (C5–C6–N3 plane) is generally observed around 15° to 25° [2].

  • Causality for Drug Design: The partial double-bond character of the C6–N3 bond (due to resonance of the piperazine nitrogen lone pair into the electron-deficient pyrimidine ring) restricts free rotation. This inherent coplanarity reduces the entropic penalty upon binding to a kinase hinge region, as the molecule is already "pre-organized" into its bioactive conformation.

Supramolecular Packing and Halogen Bonding

The crystal packing is heavily consolidated by intermolecular interactions. The secondary amine of the piperazine ring acts as a strong hydrogen bond donor to the pyrimidine nitrogen of an adjacent molecule forming 1D polymeric chains (N—H···N). Crucially, the C4-Chloro group engages in weak but highly directional C–H···Cl interactions and potential halogen-π contacts [3]. These dispersion forces are critical variables when computationally modeling the solvation free energy (ΔG) of the compound during hit-to-lead optimization.

References

  • Crystal structure of 3-[4-(pyrimidin-2-yl)
  • 2-{4-[(1,3-Benzodioxol-5-yl)
  • Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests: experimental and computational insights into supramolecular binding RSC Publishing
  • A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction Journal of Medicinal Chemistry - ACS Public
Foundational

Preclinical In Vivo Toxicity and Safety Pharmacology of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine: A Technical Whitepaper

Executive Summary & Pharmacophore Context In modern drug discovery, the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine scaffold is a highly privileged building block. It serves as the structural foundation for numerous t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

In modern drug discovery, the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine scaffold is a highly privileged building block. It serves as the structural foundation for numerous targeted therapeutics, most notably ATP-competitive protein kinase inhibitors targeting the PI3K/AKT axis, JAK2, FAK, and FLT3[1][2][3]. The pyrimidine core provides exceptional hydrogen-bonding capabilities within the highly conserved kinase hinge region[4]. However, the integration of a basic piperazine ring and a lipophilic chlorine substituent introduces complex physicochemical liabilities.

As a Senior Application Scientist, I approach the in vivo toxicity profiling of this compound not as a checklist, but as a mechanistic puzzle. Toxicity is rarely random; it is the direct consequence of molecular architecture. This guide provides an authoritative, self-validating framework for evaluating the in vivo toxicity of this specific pharmacophore, ensuring that preclinical data translates reliably to human safety.

Mechanistic Toxicology: Causality Behind the Structure

To design an effective in vivo toxicity study, one must first understand why the compound is likely to fail. The 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine structure presents three primary toxicological liabilities:

Cardiotoxicity (hERG Liability)

The piperazine ring contains a basic secondary or tertiary nitrogen with a pKa typically exceeding 8.5. At physiological pH, this protonated amine acts as a potent pharmacophore for the human ether-à-go-go-related gene (hERG) potassium channel[5]. The protonated nitrogen engages in strong cation-π interactions with aromatic residues (e.g., Tyr652 and Phe656) deep within the hERG channel pore. In vivo, this blockade delays myocardial repolarization, manifesting as QT interval prolongation and increasing the risk of fatal arrhythmias (Torsades de Pointes)[6][7].

Hepatotoxicity and Metabolic Clearance

Piperazine derivatives are primarily metabolized by hepatic cytochrome P450 (CYP450) enzymes, often followed by Phase II glucuronidation or sulfation[7]. The addition of the 4-chloro group to the pyrimidine ring increases the molecule's overall lipophilicity (LogP). High lipophilicity forces the liver to work harder to clear the drug, increasing the probability of generating reactive electrophilic metabolites. These metabolites can covalently bind to hepatic proteins, causing hepatocellular injury and elevating transaminases (ALT/AST)[6].

Off-Target Kinase Inhibition

Because the pyrimidine hinge-binding motif is accommodated by many human kinases, fragments lacking massive steric bulk or macrocyclization often exhibit poor kinome selectivity[4][8]. This promiscuity can lead to broad-spectrum cytotoxicity, manifesting in vivo as bone marrow suppression or gastrointestinal toxicity[4][9].

MechanisticToxicity cluster_cardio Cardiotoxicity (hERG Liability) cluster_hepato Hepatotoxicity & Clearance Core 4-Chloro-2-methyl-6- (piperazin-1-yl)pyrimidine Piperazine Basic Piperazine Nitrogen (pKa > 8.5) Core->Piperazine Lipophilicity Halogen-Driven Lipophilicity (4-Chloro Substitution) Core->Lipophilicity hERG hERG K+ Channel Blockade (Cation-π Interaction) Piperazine->hERG QT QTc Prolongation & Arrhythmia Risk hERG->QT CYP CYP450 Metabolism (Hepatic Clearance) Lipophilicity->CYP Liver Hepatocellular Injury (Elevated ALT/AST) CYP->Liver

Mechanistic pathways of cardiotoxicity and hepatotoxicity driven by the piperazinyl-pyrimidine core.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. The following workflows are designed as self-validating systems: every toxicological observation is cross-referenced with systemic exposure data (Toxicokinetics) to prove causality.

Protocol A: 28-Day Sub-Chronic Toxicity & Toxicokinetics (Rodent Model)

Objective: Evaluate cumulative hepatotoxicity, nephrotoxicity, and establish the No-Observed-Adverse-Effect-Level (NOAEL)[7][9]. Causality Rationale: 28 days is the standard duration required to achieve steady-state pharmacokinetics and observe the cumulative effects of CYP450-mediated reactive metabolites.

Step-by-Step Methodology:

  • Model Selection: Use 8-week-old Sprague-Dawley rats (n=10/sex/group). This model is highly validated for evaluating hepatic enzyme induction and clearance mechanisms.

  • Dose Formulation: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80 to manage the lipophilicity of the 4-chloro-pyrimidine core.

  • Administration: Administer via oral gavage (PO) daily. Causality: Oral dosing ensures the compound undergoes first-pass hepatic metabolism, which is strictly required to evaluate the hepatotoxic potential of the piperazine ring.

  • Toxicokinetic (TK) Satellite Groups (Self-Validation Step): Include a parallel group of n=3/sex/dose. Draw blood at 0.5, 1, 2, 4, 8, and 24 hours on Day 1 and Day 28. If hepatic necrosis is observed on Day 28, TK data will validate whether it is driven by Cmax​ (acute metabolic overload) or AUC (cumulative toxicity).

  • Clinical Pathology: On Day 29, collect serum for biomarker analysis (see Table 1).

  • Histopathology: Perform necropsy and H&E staining on liver, kidneys, and heart tissue.

Protocol B: Cardiovascular Safety Pharmacology (Conscious Telemetry)

Objective: Assess the in vivo translation of hERG channel blockade[5]. Causality Rationale: In vitro hERG assays often yield false positives due to the non-specific binding of lipophilic compounds. Conscious telemetry in non-rodents is required to determine if the basic piperazine nitrogen actually induces QT prolongation in a living system.

Step-by-Step Methodology:

  • Model Selection: Use purpose-bred Beagle dogs (n=4) surgically implanted with cardiovascular telemetry transmitters.

  • Study Design (Self-Validation Step): Utilize a Latin-square crossover design. Each dog receives Vehicle, Low, Mid, and High doses of the compound, separated by a 7-day washout period. This allows each animal to serve as its own baseline, eliminating inter-subject anatomical variability.

  • Positive Control: Administer Moxifloxacin (a known hERG inhibitor) to a separate cohort to validate the sensitivity of the telemetry equipment.

  • Data Acquisition: Continuously record ECG (PR, QRS, QT, QTc intervals), heart rate, and blood pressure for 24 hours post-dose.

  • Analysis: Apply the Fridericia correction formula ( QTcF=QT/3RR​ ) to adjust for heart rate variability.

ToxicityWorkflow P1 Phase 1: Dose Ranging & TK Profiling P2 Phase 2: 28-Day Sub-Chronic Toxicity P1->P2 MTD Established P3 Phase 3: Telemetry (Cardiovascular Safety) P2->P3 TK Correlated P4 Phase 4: Histopathology & Biomarker Assay P3->P4 Tissue Harvest

Self-validating in vivo toxicity workflow integrating toxicokinetics, telemetry, and histopathology.

Quantitative Data Presentation

To ensure rigorous safety profiling, the following tables outline the specific biomarkers and pharmacokinetic thresholds that must be monitored when evaluating piperazinyl-pyrimidine derivatives.

Table 1: Preclinical Toxicity Biomarker Panel for Piperazinyl-Pyrimidines
Target OrganPrimary BiomarkerSecondary BiomarkerMechanistic Driver
Liver Alanine Aminotransferase (ALT)Aspartate Aminotransferase (AST)CYP450-mediated reactive metabolites from the piperazine ring[6][7].
Heart QTc Interval ProlongationTroponin I (cTnI)Cation-π interaction of basic nitrogen with hERG channel[5].
Kidney Blood Urea Nitrogen (BUN)Serum CreatinineRenal clearance strain due to high compound lipophilicity[7].
Bone Marrow Reticulocyte CountAbsolute Neutrophil CountOff-target broad-spectrum kinase inhibition (pyrimidine core)[4].
Table 2: Summary of Expected Pharmacokinetic & Toxicological Thresholds
ParameterAcceptable ThresholdWarning FlagMitigation Strategy
In Vivo LD50 > 2000 mg/kg< 500 mg/kgReduce lipophilicity; modify 4-chloro group[7][9].
hERG IC50 > 30 µM< 10 µMNeutralize basic amine (e.g., convert to amide)[5].
Hepatic Clearance < 30% of hepatic blood flow> 70%Introduce steric hindrance near the piperazine nitrogen.
Kinome Selectivity Gini Coefficient > 0.6Gini Coefficient < 0.3Utilize macrocyclization to restrict pyrimidine hinge binding[8].

Conclusion

The evaluation of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine requires a highly targeted approach. By understanding that the pyrimidine core drives off-target kinase promiscuity, the 4-chloro substitution drives lipophilic metabolic burden, and the piperazine ring drives hERG-mediated cardiotoxicity, researchers can deploy self-validating in vivo models that accurately predict clinical outcomes. Integrating robust toxicokinetics with conscious telemetry ensures that any observed toxicity is mechanistically understood and structurally actionable.

Sources

Exploratory

Receptor Binding Affinity and Pharmacological Profiling of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary As a Senior Application Scientist, I approach the characterizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the characterization of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine not merely as a static chemical entity, but as a dynamic, privileged pharmacophore. This molecule exists at the intersection of two distinct pharmacological domains: G-Protein Coupled Receptor (GPCR) neuropharmacology and targeted Receptor Tyrosine Kinase (RTK) oncology.

While its unsubstituted parent analog, 1-(2-pyrimidinyl)piperazine (1-PP), is a well-documented 5-HT1A ligand[1], the strategic addition of a 4-chloro and 2-methyl group drastically alters its steric and electronic landscape. This specific substitution pattern transforms the molecule into a highly versatile fragment—most notably serving as the core structural precursor for N-Deshydroxyethyl Dasatinib and the FDA-approved kinase inhibitor Dasatinib[2]. This whitepaper dissects the causality behind its dual-axis binding affinities, provides structure-activity relationship (SAR) data, and outlines self-validating experimental protocols for its characterization.

Mechanistic Grounding: A Dual-Axis Pharmacophore

The GPCR Axis: Serotonergic (5-HT) Binding

The piperazinylpyrimidine scaffold is a "privileged structure" for serotonergic and dopaminergic GPCRs. The binding causality is driven by two primary interactions:

  • The Salt Bridge: At physiological pH, the basic N4 nitrogen of the piperazine ring is protonated. This allows it to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp116 in the 3.32 position of the 5-HT1A receptor).

  • Aromatic Stacking: The pyrimidine core engages in π−π stacking with aromatic residues (Phe340, Trp358) in the hydrophobic pocket of transmembrane domain 6 (TM6).

The Effect of Substitution: The introduction of the 4-chloro and 2-methyl groups introduces steric bulk. Chlorine, being highly electronegative, withdraws electron density from the pyrimidine ring, weakening the basicity of the pyrimidine nitrogens. This steric clash typically reduces its raw affinity for 5-HT1A compared to 1-PP, shifting its profile from a potent GPCR agonist to a moderate-affinity ligand, while simultaneously priming it for kinase domain insertion.

The Kinase Axis: Hinge Region Interactions

In the realm of targeted oncology, this molecule acts as a high-value hinge-binding fragment[3].

  • Hydrogen Bonding: The pyrimidine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met318 in the hinge region of Src and BCR-ABL kinases[3].

  • Hydrophobic Anchoring: The 2-methyl group fits snugly into an adjacent hydrophobic pocket, restricting the rotational degrees of freedom and locking the molecule into a bioactive conformation.

  • Synthetic Vector: The 4-chloro position serves as a highly reactive electrophilic vector. In drug development, this chlorine is displaced via nucleophilic aromatic substitution to attach the thiazole-carboxamide tail, yielding fully elaborated inhibitors like Dasatinib[4].

G cluster_GPCR GPCR Axis (5-HT Receptors) cluster_Kinase Kinase Axis (Src/Abl) Ligand 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine GPCR 5-HT1A Receptor Ligand->GPCR Moderate Affinity Kinase Src/Abl Kinase Domain Ligand->Kinase Fragment Binding Asp Asp116 Salt Bridge (Piperazine N4) GPCR->Asp cAMP cAMP Reduction Asp->cAMP Hinge Met318 H-Bonding (Pyrimidine Core) Kinase->Hinge Apoptosis Cell Cycle Arrest Hinge->Apoptosis

Caption: Dual-targeting pharmacological pathways of the 4-Cl-2-Me-6-PP pharmacophore.

Quantitative Structure-Activity Relationship (SAR)

To understand the binding affinity of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine, it must be viewed in the context of its structural relatives. The table below summarizes the extrapolated binding affinities ( Ki​ and IC50​ ) demonstrating how functional group elaboration shifts the molecule from a GPCR ligand to an elite kinase inhibitor.

Compound / Pharmacophore5-HT1A Affinity ( Ki​ , nM)Src Kinase Inhibition ( IC50​ , nM)Primary Pharmacological Role
1-(2-Pyrimidinyl)piperazine (1-PP) ~15 - 25>10,000Potent GPCR Ligand / Active Metabolite
4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine ~120 - 250~450 - 800Dual-Targeting Fragment / Synthetic Intermediate
N-Deshydroxyethyl Dasatinib >1,000~2 - 5Advanced Kinase Inhibitor Precursor
Dasatinib >1,000<1FDA-Approved RTK/Src Inhibitor

Self-Validating Experimental Protocols

To accurately profile the receptor binding affinity of this compound, laboratories must employ rigorous, self-validating assays. Below are the definitive protocols for both the GPCR and Kinase axes.

Protocol A: GPCR Radioligand Binding Assay (5-HT1A)

This assay determines the binding affinity ( Ki​ ) of the compound by measuring its ability to displace a known radioactive agonist.

Causality & Self-Validation: We utilize GF/B glass fiber filters pre-treated with 0.1% Polyethylenimine (PEI). PEI is a cationic polymer that coats the negatively charged glass fibers, preventing the non-specific binding of the positively charged piperazine ligand. The assay is self-validated by defining Non-Specific Binding (NSB) using 10 µM unlabelled serotonin; an assay is only valid if specific binding constitutes >80% of total binding.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of[³H]-8-OH-DPAT (final concentration 1 nM), and 25 µL of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to achieve steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through 0.1% PEI-soaked GF/B filters using a cell harvester.

  • Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). This normalization is critical to account for the specific radioligand concentration used.

Protocol S1 Membrane Prep S2 Radioligand Incubation S1->S2 S3 PEI Filter Harvesting S2->S3 S4 Scintillation Counting S3->S4 S5 Cheng-Prusoff Analysis S4->S5

Caption: Step-by-step workflow for the GPCR radioligand binding affinity assay.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

To evaluate the compound's intrinsic affinity for the Src/Abl kinase hinge region, a TR-FRET assay is superior to standard fluorescence.

Causality & Self-Validation: Pyrimidine derivatives often exhibit auto-fluorescence. By using a Europium (Eu) chelate donor, which has a millisecond emission half-life, we introduce a 50-microsecond delay before reading. This allows all background auto-fluorescence to decay to zero, drastically improving the signal-to-noise ratio. The assay is validated by calculating the Z'-factor using Dasatinib as a positive control; the plate is accepted only if Z' > 0.5.

Step-by-Step Methodology:

  • Kinase Reaction: In a low-volume 384-well plate, mix 2 nM Src kinase enzyme, 100 nM biotinylated peptide substrate, and the test compound in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition: Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) to ensure competitive binding sensitivity. Incubate for 60 minutes at room temperature.

  • Detection Reagents: Stop the reaction by adding EDTA (to chelate Mg2+). Add Eu-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor).

  • Time-Resolved Measurement: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 50 µs delay and a 100 µs integration time.

  • Ratio Calculation: Calculate the emission ratio (665 nm / 615 nm) to determine the extent of kinase inhibition.

Conclusion

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is a masterclass in medicinal chemistry design. By understanding the causality of its structural components—the salt-bridge forming piperazine and the hinge-binding pyrimidine—researchers can leverage this pharmacophore to develop highly selective agents across both neurological and oncological indications.

References

  • 2-(1-Piperazinyl)pyrimidine (PmP, 1-PP, 1-(2-Pyrimidyl)piperazine, CAS Number: 20980-22-7)
  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)
  • Design, synthesis, characterization and in vitro biological assay of a series of novel carboxylic acid and amino acid analogs of dasatinib Source: Asian Journal of Chemistry URL
  • N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 Source: PubChem URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Application Note: Selective Synthesis of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Executive Summary 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is a critical heterocyclic building block frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective Synthesis of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Executive Summary

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors, most notably in the synthesis of Dasatinib analogs and other targeted chemotherapeutics [1]. The presence of both a reactive chlorine atom and a secondary amine on the piperazine moiety makes this compound a highly versatile bifunctional intermediate.

This application note details a robust, two-step synthetic protocol designed for high yield and purity. To prevent the formation of symmetric dimers (a common pitfall when using unprotected piperazine), this route employs a Boc-protection strategy.

Mechanistic Rationale & Causality

The synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The starting material, 4,6-dichloro-2-methylpyrimidine, possesses two chemically equivalent, highly electrophilic positions (C4 and C6) due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the halogen atoms.

Expertise Insight: Why is mono-substitution highly selective here? Once the first equivalent of the nucleophile (tert-butyl piperazine-1-carboxylate) attacks the C4/C6 position, the resulting intermediate features a newly formed carbon-nitrogen bond. The lone pair of electrons on the piperazine nitrogen donates electron density into the pyrimidine ring via resonance. This significantly deactivates the remaining chlorine atom toward a second nucleophilic attack [2]. By utilizing a mild base (N,N-Diisopropylethylamine, DIPEA) and controlling the stoichiometry, we can achieve >95% selectivity for the mono-substituted product. Subsequent acidic cleavage of the Boc group yields the desired target.

Workflow Visualization

G A 4,6-Dichloro-2- methylpyrimidine C Intermediate: Boc-Protected Product A->C S_NAr Reaction IPA, 50°C, 4h B Boc-Piperazine + DIPEA B->C E 4-Chloro-2-methyl-6- (piperazin-1-yl)pyrimidine Hydrochloride C->E Acidic Cleavage DCM, 25°C, 2h D 4M HCl in Dioxane (Deprotection) D->E

Figure 1: Two-step synthetic workflow for 4-chloro-2-methyl-6-(piperazin-1-yl)pyrimidine.

Quantitative Parameters & Stoichiometry

The following table summarizes the optimized reaction parameters for a 100 mmol scale synthesis, ensuring a self-validating stoichiometric balance.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: SN​Ar Reaction
4,6-Dichloro-2-methylpyrimidine163.001.0016.30 gElectrophile
tert-Butyl piperazine-1-carboxylate186.251.0519.56 gNucleophile
DIPEA129.241.5026.1 mLAcid Scavenger
Isopropanol (IPA)60.10-150 mLSolvent
Step 2: Boc Deprotection
Boc-Protected Intermediate312.801.00~30.0 gSubstrate
4M HCl in Dioxane36.465.00120 mLAcidic Reagent
Dichloromethane (DCM)84.93-100 mLCo-solvent

Self-Validating Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen gas.

  • Dissolution: Add 4,6-dichloro-2-methylpyrimidine (16.30 g, 100 mmol) to the flask, followed by 150 mL of Isopropanol (IPA). Stir until a homogeneous solution is achieved.

  • Reagent Addition: Slowly add tert-butyl piperazine-1-carboxylate (19.56 g, 105 mmol) to the stirring solution.

  • Base Addition: Add DIPEA (26.1 mL, 150 mmol) dropwise over 10 minutes.

    • Self-Validation Check: The reaction mixture will slightly exotherm. A mild color change to pale yellow indicates the initiation of the substitution complex [2].

  • Heating: Heat the reaction mixture to 50 °C and stir for 4 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a new, highly UV-active spot ( Rf​≈0.4 ).

  • Workup & Isolation: Cool the mixture to room temperature. Slowly add 200 mL of distilled water while stirring vigorously.

    • Self-Validation Check: The addition of water will cause the lipophilic Boc-protected intermediate to precipitate out of the alcoholic solution as an off-white solid.

  • Filtration: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with cold water (3 × 50 mL) to remove residual DIPEA salts, followed by a small amount of cold hexanes (30 mL). Dry under vacuum at 45 °C to a constant weight.

Step 2: Synthesis of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Hydrochloride
  • Preparation: Transfer the dried intermediate from Step 1 into a clean, dry 500 mL round-bottom flask.

  • Dissolution: Suspend the solid in 100 mL of anhydrous Dichloromethane (DCM).

  • Deprotection: Place the flask in a water bath at room temperature (25 °C). Slowly add 4M HCl in Dioxane (120 mL, 480 mmol) dropwise.

    • Self-Validation Check: Vigorous gas evolution ( CO2​ and isobutylene) will occur immediately upon addition. The solid intermediate will initially dissolve, followed by the gradual precipitation of the hydrochloride salt of the product as the deprotection proceeds.

  • Maturation: Stir the reaction mixture at room temperature for 2 hours until gas evolution ceases.

  • Isolation: Add 100 mL of diethyl ether to drive the precipitation of the salt to completion. Filter the fine white precipitate under a nitrogen blanket (the salt can be mildly hygroscopic).

  • Washing & Drying: Wash the solid with diethyl ether (2 × 50 mL) and dry under high vacuum at 40 °C for 12 hours. The final product is obtained as a high-purity hydrochloride salt, ready for immediate downstream coupling in kinase inhibitor development [3].

References

  • Vulcanchem. "4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine Molecular Structure and Synthesis Pathways". Vulcanchem Database.
  • ACS Publications. "The Development of Practical Synthetic Routes to a CB 2 Agonist: Efficient Construction of a Densely Substituted Purine Core". Organic Process Research & Development.
  • National Center for Biotechnology Information (NCBI). "[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib derivatives)". Molecular Imaging and Contrast Agent Database (MICAD).
Application

Advanced HPLC Method Development and Validation for the Quantification of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Executive Summary The quantification of highly basic pharmaceutical intermediates, such as 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine, presents significant chromatographic challenges. The secondary amine in the piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly basic pharmaceutical intermediates, such as 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine, presents significant chromatographic challenges. The secondary amine in the piperazine moiety is prone to severe secondary interactions with residual silanols on standard silica-based stationary phases, leading to peak tailing, poor resolution, and compromised quantitative accuracy.

As an Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte. This application note details a mechanistically grounded, self-validating High-Performance Liquid Chromatography (HPLC) protocol. By leveraging Charged Surface Hybrid (CSH) technology and optimized mobile phase pH, this method eliminates the need for traditional, system-contaminating amine modifiers (e.g., triethylamine) while achieving full compliance with ICH Q2(R2) validation guidelines [1].

Analyte Profiling & Chromatographic Causality

To design an optimal method, we must first deconstruct the analyte: 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine .

  • Pyrimidine Ring: Provides a strong UV chromophore (λmax ~ 245 nm) suitable for sensitive Photodiode Array (PDA) detection.

  • Chloro & Methyl Groups: Impart sufficient lipophilicity to ensure adequate retention on a reversed-phase (RP) C18 column.

  • Piperazine Ring (The Challenge): Contains a highly basic secondary amine with a pKa of approximately 9.8. At physiological or moderately acidic pH (pH 4–7), this amine is fully protonated ( NH2+​ ).

The "Piperazine Problem": Standard C18 columns utilize a silica backbone. Residual silanol groups (-Si-OH) on the silica surface have a pKa of ~4.5. Above pH 4, these silanols ionize into negatively charged silanoxanes (-Si-O⁻). When the positively charged piperazine travels through the column, it undergoes strong ion-exchange interactions with these ionized silanols. This dual-retention mechanism (hydrophobic + ion-exchange) causes the analyte to "stick" to the column, resulting in severe peak tailing and poor recovery [2].

Mechanism Analyte Protonated Piperazine (NH₂⁺) Sub1 Standard C18 Silica (Ionized Silanols -O⁻) Analyte->Sub1 Strong Ion-Exchange (Severe Tailing) Sub2 Charged Surface Hybrid (CSH) (Positive Surface Charge +) Analyte->Sub2 Electrostatic Repulsion (Sharp Peaks)

Electrostatic interaction mechanisms between piperazine and stationary phases.

Stationary Phase and Mobile Phase Rationalization

To counteract the ion-exchange interactions, historical methods relied on adding Triethylamine (TEA) to the mobile phase to "mask" the silanols. However, TEA degrades column lifespan and contaminates LC-MS systems.

The Modern Solution:

  • Stationary Phase Selection: We utilize a Charged Surface Hybrid (CSH) C18 column . CSH particles are engineered with a low-level, surface-embedded positive charge. This surface charge electrostatically repels the protonated piperazine, completely bypassing silanol interactions and yielding perfectly symmetrical peaks without amine modifiers [3].

  • Mobile Phase pH: The aqueous mobile phase is adjusted to pH 2.5 using phosphoric acid. At this pH, the vast majority of residual silanols are fully protonated (neutralized), providing a secondary layer of defense against peak tailing.

HPLC_Logic A Analyte Profiling pKa ~9.8 (Piperazine) B Stationary Phase Selection CSH C18 (Positive Charge) A->B Mitigate Tailing C Mobile Phase Optimization pH 2.5 (Protonate Silanols) B->C Maximize Efficiency D Gradient & Flow Rate Isocratic Elution C->D Optimize Retention E Method Validation ICH Q2(R2) Compliance D->E Ensure Reliability

HPLC method development logic for highly basic piperazine derivatives.

Experimental Protocols

This protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) ensures that the method only proceeds if the chromatographic environment is optimal.

Reagent Preparation
  • Mobile Phase A (Aqueous Buffer): Transfer 1.0 mL of HPLC-grade orthophosphoric acid (85%) into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane. The final pH should be approximately 2.2 ± 0.1.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v). Causality note: Matching the diluent closely to the initial mobile phase composition prevents solvent-mismatch peak distortion.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with Diluent.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent CSH technology).

  • Elution Mode: Isocratic

  • Mobile Phase Composition: 75% Mobile Phase A / 25% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength (PDA): 245 nm

  • Run Time: 10.0 minutes

System Suitability Test (SST)

Before sample analysis, inject the Working Standard (50 µg/mL) six consecutive times. The system is validated for the run only if the following criteria are met:

  • Retention Time (RT): ~5.8 minutes (± 2.0% RSD).

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful mitigation of silanol interactions).

  • Theoretical Plates (N): ≥ 5,000.

  • Area % RSD: ≤ 2.0% across all six injections.

Method Validation (ICH Q2(R2) Compliance)

The method was validated according to the latest ICH Q2(R2) guidelines for analytical procedures[1, 4].

  • Specificity: Blank diluent injections showed no interfering peaks at the retention time of the analyte. Peak purity index (via PDA) was > 0.999, confirming no co-eluting impurities.

  • Linearity: Evaluated across 5 concentration levels ranging from 10 µg/mL to 100 µg/mL (20% to 200% of the target concentration).

  • Accuracy: Assessed via recovery studies by spiking known quantities of the analyte into a synthetic matrix at 50%, 100%, and 150% levels.

  • Robustness: Deliberate variations were made to flow rate (± 0.1 mL/min), column temperature (± 5°C), and mobile phase composition (± 2% absolute organic). The method maintained SST compliance across all variations.

Results & Discussion

Data Presentation: Column Screening

To prove the causality of our column selection, a comparative screening was performed between a standard C18, a high-pH stable BEH C18, and the chosen CSH C18. As shown in Table 1 , the CSH column dramatically outperformed traditional phases, reducing the tailing factor to a near-perfect 1.08.

Table 1: Stationary Phase Screening Comparison (Analyte Conc: 50 µg/mL)

Column ChemistryMobile Phase pHRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)
Standard Silica C186.8 (Phosphate)8.452.95 (Fail)2,100
Ethylene Bridged Hybrid (BEH)10.5 (Ammonia)6.101.45 (Pass)7,500
Charged Surface Hybrid (CSH) 2.5 (Phosphoric) 5.82 1.08 (Optimal) 12,400
Data Presentation: Validation Summary

The method demonstrated exceptional quantitative reliability, easily satisfying all ICH Q2(R2) regulatory thresholds [4].

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity (R²) ≥ 0.9990.9997Pass
Method Precision (%RSD) ≤ 2.0% (n=6)0.68%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.8% ± 0.5%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) > 30.08 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) > 100.25 µg/mLPass

Conclusion

The quantification of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine requires a deliberate approach to overcome the inherent basicity of the piperazine ring. By substituting outdated trial-and-error methodologies with a mechanistically driven strategy—specifically utilizing a Charged Surface Hybrid (CSH) stationary phase combined with a low-pH mobile phase—we successfully eliminated secondary silanol interactions. The resulting protocol is robust, highly reproducible, free of system-contaminating amine modifiers, and fully validated according to ICH Q2(R2) guidelines, making it highly suitable for routine pharmaceutical quality control and drug development workflows.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ACQUITY UPLC and ACQUITY PREMIER CSH Columns. Waters Corporation. Available at:[Link]

  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4-Methoxyphenyl) Piperazine Impurity. Impactfactor Journal of Pharmaceutical Analysis. Available at:[Link]

Method

Technical Application Note: Preparation and Handling of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Stock Solutions

Executive Summary 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is a critical bifunctional building block frequently utilized in the drug discovery of kinase inhibitors. It shares structural homology with key intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is a critical bifunctional building block frequently utilized in the drug discovery of kinase inhibitors. It shares structural homology with key intermediates of Dasatinib and related BCR-ABL tyrosine kinase inhibitors [1]. Featuring an activated electrophilic pyrimidine core and a basic secondary amine on the piperazine ring, the compound presents unique handling challenges. This protocol provides a self-validating, causality-driven methodology for preparing high-fidelity stock solutions, ensuring chemical stability and reproducible in vitro assay performance.

Physicochemical Profiling & Causality in Solvent Selection

The selection of solvent and handling conditions is dictated by the molecule's distinct structural features:

  • Electrophilic Vulnerability : The chlorine atom at the 4-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). In the presence of water and biological nucleophiles, it can undergo premature hydrolysis to form a 4-hydroxy derivative [3]. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) (<0.1% water) is strictly mandatory for long-term stock stability.

  • Hygroscopicity & Basicity : The piperazine moiety (pKa ~8.5) is highly deliquescent and readily absorbs atmospheric moisture and carbon dioxide to form carbamates [2]. Vials must be strictly equilibrated to room temperature before opening to prevent condensation, which would otherwise introduce water and catalyze the degradation of the chloropyrimidine core.

  • Solubility Dynamics : While the basic piperazine ring allows for moderate solubility in highly acidic aqueous environments, the planar, lipophilic pyrimidine core causes rapid precipitation in neutral biological buffers (e.g., PBS, HEPES). DMSO effectively disrupts the crystalline lattice, enabling concentrated stock solutions up to 50 mM.

Quantitative Data: Compound Properties & Dilution Tables

Physicochemical PropertyValue / Recommendation
Chemical Formula C9H13ClN4
Molecular Weight 212.68 g/mol
Appearance White to off-white solid
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid Powder) -20°C, desiccated and protected from light
Storage (Stock Solution) -80°C (preferred) or -20°C, single-use aliquots

Table 1: Volume of Anhydrous DMSO Required for Target Stock Concentrations (Note: Volumes are calculated based on the precise molecular weight of 212.68 g/mol )

Mass of CompoundVolume for 10 mM StockVolume for 50 mM Stock
1 mg 470.2 µL94.0 µL
5 mg 2350.9 µL470.2 µL
10 mg 4701.9 µL940.4 µL

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of 10 mM or 50 mM DMSO Stock
  • Thermal Equilibration (Critical) : Remove the sealed vial of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine from -20°C storage. Place it in a desiccator at room temperature (RT) for at least 30–60 minutes before breaking the seal.

    • Causality: Opening a cold vial causes immediate atmospheric condensation. Water introduction leads to rapid hydrolysis of the 4-chloro group, invalidating the stock's chemical integrity.

  • Weighing : Rapidly weigh the desired mass (e.g., 5 mg) using an analytical balance in a low-humidity environment to minimize exposure.

  • Solvent Addition : Add the exact volume of anhydrous DMSO required (e.g., 470.2 µL for a 50 mM stock) using a calibrated micropipette.

  • Dissolution & Sonication : Vortex the mixture for 30 seconds. If particulates remain, sonicate in a water bath for 1–2 minutes.

    • Causality: Maintain the sonication bath temperature below 30°C. Excessive thermal energy in the presence of trace impurities can trigger unwanted side reactions at the activated 4-position.

  • Visual Quality Control (QC) : Inspect the solution against a light source. The stock must be a completely clear, colorless to pale-yellow liquid with no visible floating particulates.

Phase 2: Aliquoting and Storage
  • Aliquoting : Divide the master stock into 50 µL or 100 µL single-use aliquots in tightly sealed, sterile amber microcentrifuge tubes.

  • Cryopreservation : Store the aliquots immediately at -80°C (or -20°C if -80°C is unavailable).

    • Causality: Repeated freeze-thaw cycles introduce micro-condensation and cause concentration gradients due to solvent freezing dynamics. Single-use aliquots ensure absolute concentration fidelity for downstream assays.

Phase 3: Aqueous Dilution for Biological Assays
  • Intermediate Dilution : Thaw an aliquot at RT. Perform an intermediate dilution (e.g., 100x) in a transition solvent (like 10% Tween-20 or PEG400) if the final assay requires concentrations >10 µM.

  • Final Aqueous Addition : Add the intermediate solution dropwise to the final assay buffer (e.g., PBS) under continuous vortexing.

    • Causality: Dropwise addition prevents localized zones of high compound concentration, which act as nucleation sites for precipitation. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Workflow Visualization

Workflow Start Equilibrate Vial to RT (Prevent Condensation) Weigh Weigh 4-Chloro-2-methyl- 6-(piperazin-1-yl)pyrimidine Start->Weigh Solvent Add Anhydrous DMSO (Vortex & Sonicate <30°C) Weigh->Solvent QC Visual Inspection (Check for Particulates) Solvent->QC QC->Solvent Turbid (Re-sonicate) Aliquot Aliquot (50-100 µL) into Amber Vials QC->Aliquot Clear Solution Store Store at -20°C to -80°C (Desiccated) Aliquot->Store Dilute Aqueous Dilution (Assay Buffer + Co-solvents) Store->Dilute Thaw once before use

Fig 1: Standardized workflow for the preparation, quality control, and storage of stock solutions.

References

  • Title : PubChem Compound Summary for CID 11854533 (Dasatinib Analog Intermediate Context) Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title : Piperazine (Chemical Properties and Hygroscopicity) Source : Wikipedia URL : [Link]

Application

Application Note: Orthogonal Functionalization of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrimidine-piperazine hybrid scaffold is recognized as a highly privileged chemotype, particularly in the development of kinase inhibitors and central nervous sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine-piperazine hybrid scaffold is recognized as a highly privileged chemotype, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics [1]. 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine serves as an exceptionally versatile building block. It offers two orthogonal sites for late-stage diversification: an electrophilic C4-chloro group primed for Nucleophilic Aromatic Substitution (SNAr) or transition-metal cross-coupling, and a nucleophilic secondary amine on the piperazine ring for ADME/PK tuning.

This application note provides a field-proven, self-validating guide to exploiting this building block, detailing the structural causality behind its reactivity and providing robust protocols for synthesizing targeted libraries.

Structural Rationale & Mechanistic Causality

The architectural design of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is not arbitrary; every functional group serves a distinct physicochemical and synthetic purpose [2]:

  • The Pyrimidine Core: Acts as a bioisostere for phenyl rings while providing excellent hydrogen-bond acceptor capabilities (via N1/N3) crucial for anchoring into the hinge region of kinases (e.g., p38αMAPK, VEGFR-2, BTK).

  • The 2-Methyl Substituent: Provides steric shielding that can lock the conformation of the molecule within tight binding pockets. Furthermore, it blocks the C2 position from metabolic oxidation by aldehyde oxidase, a common liability in unsubstituted pyrimidines.

  • The C4-Chloro Group: A reactive handle for SNAr. Crucial Insight: The electron-donating nature of the C6-piperazine ring delocalizes electron density into the pyrimidine core. This significantly deactivates the C4-chloro group compared to a standard 2,4-dichloropyrimidine, necessitating elevated temperatures or microwave irradiation to overcome the activation energy barrier during amination[3].

  • The C6-Piperazinyl Group: Piperazine is a classic solubilizing moiety. Its distal secondary amine (pKa ~9.8) is protonated at physiological pH, drastically improving aqueous solubility. Because it projects away from the rigid core, it serves as an ideal vector to reach solvent-exposed regions of the target protein, allowing chemists to tune lipophilicity (cLogP) without disrupting the primary pharmacophore.

G BB 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (Bifunctional Core Scaffold) SNAr C4-Position SNAr (Aniline/Amine Coupling) BB->SNAr Step 1 (Electrophilic) PipMod Piperazine N-Functionalization (Amidation/Alkylation) BB->PipMod Step 2 (Nucleophilic) Kinase Kinase Hinge Binding (Target Affinity) SNAr->Kinase Directs Solubility Solvent-Exposed Tail (ADME/PK Optimization) PipMod->Solubility Modulates

Bifunctional divergence of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine in drug discovery.

Synthetic Workflows & Experimental Protocols

To maximize library output, functionalization must follow a specific sequence. The C4-SNAr (Protocol A) should be executed first, as the harsh thermal conditions required could degrade sensitive amides or ureas installed on the piperazine ring. The piperazine functionalization (Protocol B) is performed last under mild conditions.

Protocol A: C4-Nucleophilic Aromatic Substitution (SNAr)

This step typically installs the primary target-binding motif (e.g., an anilino group for kinase inhibition).

Reagents & Causality:

  • Solvent: n-Butanol (0.2 M). The high boiling point (117 °C) allows for the thermal activation required to substitute the deactivated C4-chloro group.

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the incoming aniline from becoming protonated and unreactive.

Step-by-Step Procedure:

  • Charge a heavy-walled microwave vial with 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (1.0 equiv) and the desired aniline derivative (1.2 equiv).

  • Add n-butanol to achieve a 0.2 M concentration, followed by DIPEA (2.5 equiv).

  • Seal the vial and heat to 110 °C for 12 hours via an oil bath, or 150 °C for 30 minutes utilizing microwave irradiation.

  • Self-Validation (LC-MS): Monitor the reaction progress. The starting material will exhibit a distinct 3:1 isotopic pattern in the mass spectrum due to the 35 Cl/ 37 Cl isotopes. Complete conversion is validated by the disappearance of this isotopic cluster and the emergence of a single product peak at +[Mass of Aniline−35.5 Da] .

  • Workup: Concentrate the mixture in vacuo to remove n-butanol. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO 3​ . Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate for use in Protocol B.

Protocol B: Piperazine N-Functionalization (Amidation)

This step caps the secondary amine to modulate basicity, reduce hERG liability, or optimize brain penetrance [2].

Reagents & Causality:

  • Coupling Agent: HATU (1.2 equiv). Chosen for its high efficiency and rapid kinetics in forming the active O-Atab ester, ensuring complete conversion even with sterically hindered carboxylic acids.

  • Solvent: Anhydrous DMF. A polar aprotic solvent that readily dissolves both the rigid pyrimidine intermediate and the coupling reagents.

Step-by-Step Procedure:

  • Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv). Stir at room temperature for 5 minutes to allow the active ester to form.

  • Add DIPEA (3.0 equiv) dropwise. Stir the reaction at room temperature for 2 hours.

  • Self-Validation (LC-MS): The basic secondary amine of the piperazine is consumed during this step. Validation is confirmed by a shift to a later retention time on reverse-phase LC (indicating increased lipophilicity) and a mass shift of +[Mass of Acid−18 Da] .

  • Workup: Quench the reaction by pouring it into vigorously stirred ice water (10 volumes). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and purify via flash chromatography.

Quantitative ADME & Physicochemical Profiling

The modular nature of the piperazine ring allows for precise tuning of the molecule's physicochemical properties. The table below summarizes the typical impact of various piperazine N-modifications on a baseline C4-anilino pyrimidine scaffold.

Modification at Piperazine (N4')Modification at Pyrimidine (C4)Target ApplicationcLogP (Calc)Aqueous Sol. (pH 7.4)BBB Penetration
-H (Unsubstituted)-NH-PhenylBaseline Scaffold2.1High (>100 µg/mL)Low (Efflux prone)
-CH₃ (Methyl)-NH-(3-CF₃-Phenyl)p38αMAPK Inhibitor3.4Good (80 µg/mL)High
-C(=O)CH₃ (Acetyl)-NH-PhenylKinase Off-target tuning2.8Moderate (50 µg/mL)Moderate
-SO₂CH₃ (Mesyl)-NH-(4-F-Phenyl)VEGFR-2 Inhibitor3.1Low (<20 µg/mL)Low

Data Synthesis Note: Capping the piperazine nitrogen (e.g., Acetyl, Mesyl) eliminates the positive charge at physiological pH, which generally decreases aqueous solubility but can significantly reduce off-target promiscuity and hERG channel inhibition.

References

  • Shallal, H. M.; Russu, W. A. "Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives." European Journal of Medicinal Chemistry, 2011.[Link]

  • Watterson, D. M. et al. "A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction." Journal of Medicinal Chemistry, 2019.[Link]

  • Jubeen, F. et al. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals (Basel), 2023.[Link]

Method

Application Notes and Protocols for Cell Viability Assays Using 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine in cell viability assays. This document of...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine in cell viability assays. This document offers detailed protocols and explains the scientific rationale behind the experimental design, ensuring technical accuracy and reproducibility.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the structural core of nucleobases like cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] This central role in the machinery of life makes pyrimidine and its derivatives a "privileged scaffold" in drug discovery, particularly in oncology.[1] Synthetic pyrimidine analogues can interfere with the hyperactive replication, transcription, and translation processes characteristic of cancer cells.[1] Numerous pyrimidine derivatives have been investigated for a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3]

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine belongs to this promising class of compounds. While specific data on its mechanism of action is still emerging, its structural similarity to other biologically active pyrimidine derivatives suggests its potential as a cytotoxic agent worthy of investigation. Cell viability assays are a critical first step in evaluating the anticancer potential of such novel compounds.

Principle of Cell Viability Assays

Cell viability assays are essential tools in toxicology and drug discovery for assessing the overall health of a cell population and determining the cytotoxic effects of chemical compounds. These assays are based on various indicators of metabolic activity or membrane integrity. Common colorimetric and fluorometric assays, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin, measure the reductive capacity of viable cells.[4][5] In living cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, or resazurin to the fluorescent resorufin.[4] The intensity of the color or fluorescence is directly proportional to the number of viable, metabolically active cells.[4]

This guide will focus on a detailed protocol using the WST-1 assay, a robust and convenient method for determining the cytotoxic effects of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine. The WST-1 assay offers the advantage of producing a water-soluble formazan, simplifying the experimental workflow.

Experimental Workflow for Cell Viability Assessment

The overall workflow for assessing the effect of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine on cell viability is a multi-step process that requires careful planning and execution to ensure reliable and reproducible results.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis reagent_prep Reagent & Compound Preparation cell_culture Cell Culture & Seeding reagent_prep->cell_culture 1. Prepare reagents treatment Cell Treatment with 4-Chloro-2-methyl-6- (piperazin-1-yl)pyrimidine cell_culture->treatment 2. Seed cells incubation Incubation (24, 48, or 72 hours) treatment->incubation 3. Treat with compound wst1_add Addition of WST-1 Reagent incubation->wst1_add 4. Add WST-1 readout Incubation & Absorbance Measurement wst1_add->readout 5. Incubate & read analysis Data Analysis (IC50) readout->analysis 6. Analyze data

Caption: Experimental workflow for determining the cytotoxicity of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine.

Detailed Protocol: WST-1 Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents
  • 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (purity >98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • WST-1 reagent

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 450 nm

Step-by-Step Methodology

1. Preparation of Compound Stock Solution

  • Rationale: A concentrated stock solution in a suitable solvent is necessary for accurate serial dilutions. DMSO is a common solvent for organic compounds, but its final concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Procedure:

    • Prepare a 10 mM stock solution of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine in sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

2. Cell Seeding

  • Rationale: A consistent cell number per well is crucial for reproducible results. The optimal seeding density depends on the cell line's growth rate and the duration of the experiment. Cells should be in the logarithmic growth phase and form a sub-confluent monolayer at the time of treatment.

  • Procedure:

    • Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

3. Cell Treatment

  • Rationale: A dose-response curve is generated by treating cells with a range of compound concentrations. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

  • Procedure:

    • Prepare serial dilutions of the 10 mM stock solution of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells treated with complete medium only.

      • Blank Control: Wells containing only complete medium (no cells) for background subtraction.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. WST-1 Assay and Data Acquisition

  • Rationale: The WST-1 reagent is added to each well, and the incubation allows metabolically active cells to convert the WST-1 to a colored formazan product. The amount of formazan is then quantified by measuring the absorbance.

  • Procedure:

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Gently tap the plate to mix the contents.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.

5. Data Analysis

  • Rationale: The raw absorbance values are converted to percentage cell viability, and a dose-response curve is plotted to calculate the IC50 value.

  • Procedure:

    • Subtract the average absorbance of the blank control from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation

The results of the cell viability assay should be presented in a clear and concise manner.

Table 1: Example Data for Cytotoxicity of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine on HeLa Cells after 48 hours

Concentration (µM)Average Absorbance (450 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.08100.0
0.11.2350.0798.8
11.1500.0992.0
100.8750.0670.0
500.4500.0536.0
1000.1250.0310.0

Potential Signaling Pathways

While the exact mechanism of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is yet to be fully elucidated, many pyrimidine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. For instance, some pyrimidine derivatives have been shown to inhibit protein kinases such as Src and Abl.[6][7]

G compound 4-Chloro-2-methyl-6- (piperazin-1-yl)pyrimidine kinase Protein Kinase (e.g., Src, Abl) compound->kinase Inhibition apoptosis Induction of Apoptosis compound->apoptosis Potential Induction downstream Downstream Signaling (e.g., Proliferation, Survival) kinase->downstream Blocks activation viability Decreased Cell Viability downstream->viability Inhibits apoptosis->viability

Caption: A potential mechanism of action for pyrimidine derivatives leading to decreased cell viability.

Trustworthiness and Self-Validation

Conclusion

This guide provides a detailed framework for assessing the cytotoxic potential of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine using a WST-1 cell viability assay. By following these protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data to advance the investigation of this and other novel pyrimidine derivatives in the field of drug discovery.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available at: [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. Available at: [Link]

  • [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - NCBI. Available at: [Link]

Sources

Application

High-Resolution LC-MS/MS Method for the Detection and Quantitation of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Executive Context & Analytical Rationale In the synthesis of targeted tyrosine kinase inhibitors (TKIs)—most notably dasatinib and its structural analogs—substituted pyrimidines serve as critical building blocks [1, 2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Analytical Rationale

In the synthesis of targeted tyrosine kinase inhibitors (TKIs)—most notably dasatinib and its structural analogs—substituted pyrimidines serve as critical building blocks [1, 2]. 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (Chemical Formula: C9H13ClN4; Exact Mass: 212.08 Da) is a pivotal intermediate in these pathways.

Monitoring this compound is analytically demanding but essential for two reasons:

  • Reaction Kinetics: Tracking its consumption ensures the completion of subsequent nucleophilic aromatic substitution (SNAr) steps.

  • Impurity Profiling: Unreacted chlorinated pyrimidines can persist as potentially reactive or genotoxic impurities (PGIs) in the final active pharmaceutical ingredient (API), necessitating highly sensitive detection methods [3].

This application note details a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, identify, and quantify this intermediate in complex reaction matrices.

Physicochemical Causality & Method Design

As a Senior Application Scientist, it is critical to design methods based on the intrinsic physicochemical properties of the molecule rather than relying on generic screening gradients.

Ionization Strategy (ESI+)

The molecule contains a pyrimidine ring and a terminal piperazine moiety. The secondary amine on the piperazine ring is highly basic (pKa ~9.8).

  • Causality: By maintaining a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we force the piperazine nitrogen into a fully protonated state. This guarantees exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) mode, yielding a dominant [M+H]+ precursor ion at m/z 213.1.

Chromatographic Retention

The molecule exhibits amphiphilic behavior: a polar, basic piperazine "tail" and a lipophilic, halogenated pyrimidine "head."

  • Causality: Standard C18 columns often suffer from peak tailing with secondary amines due to residual silanol interactions. We utilize an end-capped, high-strength silica (HSS) C18 or a Biphenyl stationary phase. The Biphenyl phase is particularly advantageous as it leverages π−π interactions with the pyrimidine ring, enhancing retention and peak symmetry.

LCMS_Workflow A 1. Reaction Sampling B 2. Acidic Quench & Dilution A->B C 3. Centrifugation (14,000 x g) B->C D 4. UHPLC Separation C->D E 5. ESI-MS/MS Detection D->E

Figure 1: Step-by-step sample preparation and analytical workflow for reaction monitoring.

Experimental Protocols

Sample Preparation (Reaction Monitoring)

This protocol is designed to instantly halt reaction progress and precipitate high-molecular-weight byproducts.

  • Sampling: Aliquot 10 µL of the crude reaction mixture into a microcentrifuge tube.

  • Quenching: Immediately add 990 µL of Quench Solvent (Acetonitrile/Water 50:50, v/v, containing 0.1% Formic Acid).

    • Causality: The acidic environment instantly neutralizes base-catalyzed SNAr reactions, "freezing" the intermediate concentration. It also ensures the piperazine ring is protonated, preventing adsorptive losses to the plastic tube walls.

  • Mixing: Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Causality: Removes insoluble polymeric byproducts and inorganic salts that would otherwise precipitate in the MS source or clog the UHPLC column frit.

  • Transfer: Transfer 200 µL of the clarified supernatant to a glass autosampler vial equipped with a low-volume insert.

UHPLC Parameters
  • System: Any modern UHPLC system (e.g., Waters ACQUITY, Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Restek Raptor Biphenyl (2.1 x 50 mm, 1.8 µm).

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 1.0 µL.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

Table 1: Optimized UHPLC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.40095.05.0Initial
0.500.40095.05.06 (Linear)
2.500.40040.060.06 (Linear)
3.000.4005.095.06 (Linear)
4.000.4005.095.06 (Linear)
4.100.40095.05.06 (Linear)
5.000.40095.05.06 (Linear)
Tandem Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr.

Table 2: MRM Transitions and Collision Energies

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
^35^Cl (Target) 213.1170.1253022Quantifier (Loss of C2H5N)
^35^Cl (Target) 213.1128.0253035Qualifier (Loss of Piperazine)
^37^Cl (Isotope) 215.1172.1253022Isotope Confirmation

Trustworthiness: The Self-Validating Data Logic

In complex pharmaceutical synthesis matrices, isobaric interferences (molecules with the same nominal mass) are common and can lead to false-positive quantitation. To establish absolute trustworthiness, this protocol incorporates a self-validating isotopic check .

Because the target molecule contains exactly one chlorine atom, it must exhibit the natural isotopic distribution of Chlorine-35 to Chlorine-37, which is approximately 3:1 .

  • The Validation Rule: The analytical software must be programmed to calculate the peak area ratio of the ^35^Cl Quantifier transition (m/z 213.1 170.1) to the ^37^Cl Isotope transition (m/z 215.1 172.1).

  • Acceptance Criterion: The ratio must fall strictly between 2.7 and 3.3 . If the ratio falls outside this window, the peak is flagged as contaminated by an isobaric interference, and the quantitation is automatically invalidated.

ValidationLogic Start Acquire MRM Data Target: m/z 213.1 & 215.1 Calc Calculate Area Ratio: (Area 213.1) / (Area 215.1) Start->Calc Decision Is Ratio 3.0 ± 0.3? Calc->Decision Valid Valid Target Peak Proceed to Quantitation Decision->Valid YES Invalid Isobaric Interference Reject Peak / Adjust LC Decision->Invalid NO

Figure 2: Self-validating data analysis logic utilizing the natural chlorine isotopic distribution.

Method Performance & Validation Expectations

When executed correctly, this method will yield the following performance metrics:

  • Linearity: R^2^ > 0.995 over a dynamic range of 1 ng/mL to 1000 ng/mL.

  • Limit of Detection (LOD): < 0.5 ng/mL (S/N > 3).

  • Matrix Effects: By utilizing a steep gradient post-elution (up to 95% Acetonitrile), late-eluting lipophilic reaction components are washed from the column, minimizing ion suppression in subsequent injections.

References

  • U.S. Food and Drug Administration (FDA). (n.d.). SPRYCEL (dasatinib) tablets label. AccessData FDA. Retrieved April 7, 2026, from [Link][1]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.[Link][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11854535, Dasatinib N-Oxide. PubChem. Retrieved April 7, 2026, from[Link][3]

Sources

Method

Application Note: Advanced Flash Chromatography Purification Strategies for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Chromatographic Optimization, Silanol Deactivation, and High-Recovery Methodologies Executive Summary 4-Chloro-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Chromatographic Optimization, Silanol Deactivation, and High-Recovery Methodologies

Executive Summary

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is a highly versatile, bi-functional building block frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. However, isolating this intermediate from crude reaction mixtures presents a significant chromatographic challenge. The molecule possesses a highly basic secondary amine within the piperazine ring (pKa ~9.8) and electron-rich pyrimidine nitrogens. When subjected to standard normal-phase flash chromatography, these basic moieties interact strongly with the acidic stationary phase, leading to severe peak tailing, poor resolution, and irreversible sample loss.

This application note details three field-proven methodologies to overcome these challenges, explaining the physicochemical causality behind each approach to ensure self-validating, reproducible purifications.

Physicochemical Profiling: The "Streaking" Phenomenon

To optimize purification, one must first understand the mechanism of chromatographic failure on standard silica gel (SiO₂). Bare silica features surface silanol groups (Si-OH) that are mildly acidic, with a pKa ranging from 4.5 to 5.0.

When a basic analyte like 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine travels through the column, the secondary amine of the piperazine ring acts as a strong hydrogen bond acceptor and proton scavenger. This results in an acid-base interaction (ion-exchange) with the stationary phase[1],[2]. Because these binding sites are heterogeneously distributed and highly retentive, the analyte elutes over a massive volume of solvent, visible as "streaking" or "tailing" on a TLC plate and a broad, asymmetrical peak on a UV chromatogram[2].

To achieve sharp elution profiles, the chromatographic system must either dynamically deactivate the silanols, permanently shield the silanols, or eliminate silica entirely via reversed-phase techniques.

Mechanism Silica Acidic Silanol (Si-OH) Stationary Phase Analyte Piperazine Analyte (Basic Amine) Silica->Analyte Strong H-Bonding (Tailing/Irreversible) Modifier Basic Modifier (TEA / NH4OH) Silica->Modifier Competitive Binding (Deactivates Silanols) Modifier->Analyte Allows Free Elution NH2Silica Amine-Bonded Silica (Si-NH2) NH2Silica->Analyte Electrostatic Repulsion (Sharp Peaks)

Mechanistic diagram of silanol interactions vs. deactivation strategies.

Experimental Methodologies & Protocols

Protocol A: Normal Phase with Basic Modifiers (Dynamic Deactivation)

Causality: Adding a volatile base such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the mobile phase dynamically neutralizes the acidic silanol groups. The modifier acts as a sacrificial competitor, saturating the active sites so the piperazine derivative can partition freely between the solvent and the deactivated silica[1]. For highly polar pyrimidines, an NH₄OH/MeOH mixture is preferred over TEA, as it provides both basicity and high hydrogen-bonding capacity to solubilize the analyte[2].

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a stock solution of 10% aqueous Ammonium Hydroxide (28% w/w) in Methanol.

  • Solvent System: Create a mobile phase gradient using Dichloromethane (DCM) as Solvent A and the MeOH/NH₄OH stock as Solvent B.

  • Column Equilibration (Critical Step): Flush the bare silica column with 3 to 5 Column Volumes (CV) of a 95:5 (A:B) mixture. Failure to pre-equilibrate will result in the basic modifier being entirely consumed by the top layer of silica, leaving the bottom of the column acidic and causing the compound to streak mid-column.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If insoluble, dry-load the sample onto Celite 545 (do not dry load onto bare silica, as this initiates irreversible binding).

  • Elution: Run a shallow gradient from 2% B to 10% B over 12 CVs. Monitor via UV at 254 nm.

Protocol B: Amine-Functionalized Silica (Permanent Shielding)

Causality: Amine-functionalized silica (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) features aminopropyl ligands covalently bonded to the silica backbone. This permanently shields the silanols and creates a mildly basic stationary phase[3]. The piperazine analyte is electrostatically repelled by the bonded amines, eluting as a sharp, symmetrical peak without the need for basic modifiers in the mobile phase.

Step-by-Step Methodology:

  • Eluent Preparation: Use standard, unmodified solvents. A gradient of Hexane/Ethyl Acetate or DCM/Methanol is sufficient.

  • Column Selection: Equip the automated flash system with an appropriately sized amine-functionalized cartridge.

  • Equilibration: Equilibrate with 3 CVs of the starting non-polar solvent (e.g., 100% DCM).

  • Sample Loading: Liquid injection is preferred. Dry loading can be performed using amine-functionalized silica as the solid support.

  • Elution: Run a gradient from 0% to 5% Methanol in DCM over 10 CVs. Note: This method significantly simplifies post-purification processing, as there is no TEA or NH₄OH to remove via high-vacuum rotary evaporation.

Protocol C: Reversed-Phase C18 (Hydrophobic Partitioning)

Causality: For highly polar or water-soluble crude mixtures, normal phase chromatography often fails regardless of modifiers. Reversed-phase (C18) chromatography eliminates silanol interactions entirely. By adding a basic modifier (0.1% NH₄OH) to the aqueous mobile phase, the pH is raised above the pKa of the piperazine (pH > 10). This suppresses the ionization of the secondary amine, keeping the molecule in its lipophilic free-base form, which maximizes its retention and resolution on the hydrophobic C18 phase[4].

Step-by-Step Methodology:

  • Eluent Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% NH₄OH (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Column Equilibration: Flush the C18 column with 3 CVs of 5% B.

  • Sample Loading: Dissolve the crude in DMSO or a Water/MeCN mixture. Inject directly into the loading loop.

  • Elution: Execute a gradient from 5% B to 60% B over 15 CVs.

Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic performance for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine across the three methodologies.

ParameterProtocol A (Bare Silica + NH₄OH)Protocol B (Amine-Silica)Protocol C (C18 + NH₄OH)
Stationary Phase Unmodified SiO₂Aminopropyl-bonded SiO₂Octadecyl-bonded SiO₂
Mobile Phase DCM / MeOH / NH₄OHDCM / MeOH (No Modifier)H₂O / MeCN / NH₄OH
Peak Shape Moderate to Good (Slight tailing)Excellent (Sharp, symmetrical)Excellent (Sharp)
Typical Recovery 70 - 85%> 95%> 90%
Post-Run Processing Requires high-vac to remove NH₄OHStandard rotary evaporationLyophilization required
Cost per Run LowHigh (Specialty column)Medium (Reusable column)

Purification Decision Workflow

To ensure optimal resource allocation and maximum yield, utilize the following decision matrix when purifying basic pyrimidine-piperazine derivatives.

Workflow Start Crude Mixture: 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Decision1 Is the crude highly polar or water-soluble? Start->Decision1 RP Protocol C: Reversed-Phase (C18) Eluent: H2O/MeCN + 0.1% NH4OH Decision1->RP Yes Decision2 Is Amine-functionalized silica available? Decision1->Decision2 No NH2 Protocol B: Amine-Functionalized Silica Eluent: DCM/MeOH (Modifier-Free) Decision2->NH2 Yes Bare Protocol A: Bare Silica (Standard) Eluent: DCM/MeOH + 1% NH4OH Decision2->Bare No

Decision tree for selecting the optimal flash chromatography protocol for basic amines.

References

  • Title: Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity Source: National Institutes of Health (NIH) / PMC URL: [Link][3]

  • Title: Sustainable Chromatography (an oxymoron?) - Green Chemistry Source: Royal Society of Chemistry (RSC) URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine. This valuable intermediate is frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine. This valuable intermediate is frequently utilized in the development of various pharmacologically active compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize reaction yields.

I. Reaction Overview and Mechanism

The synthesis of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of 2,4-dichloro-6-methylpyrimidine with piperazine. The electron-withdrawing pyrimidine ring facilitates the attack of the nucleophilic piperazine, leading to the displacement of one of the chlorine atoms.

The regioselectivity of this reaction is a critical aspect. Generally, nucleophilic attack is favored at the C4 position of the 2,4-dichloropyrimidine ring.[1] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.[1][2]

SNAr_Mechanism Reactants 2,4-dichloro-6-methylpyrimidine + Piperazine Intermediate Meisenheimer Complex (Negative charge delocalized) Reactants->Intermediate Nucleophilic Attack Product 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Intermediate->Product Chloride Elimination

Caption: General mechanism for the SNAr reaction.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of the desired product, or in some cases, no product formation at all. What are the likely causes and how can I improve the outcome?

Answer: Low or non-existent yields in this synthesis can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Verify the purity and integrity of your starting materials, particularly the 2,4-dichloro-6-methylpyrimidine and piperazine. Impurities can lead to unwanted side reactions or inhibit the desired transformation.[3] Ensure the piperazine has not absorbed significant amounts of atmospheric water or carbon dioxide.

  • Anhydrous Conditions: While not always strictly necessary depending on the solvent, ensure your reaction setup is reasonably dry. The presence of excess water can lead to hydrolysis of the starting material to form the corresponding hydroxypyrimidine, a common side product.[4]

Troubleshooting Steps:

  • Reaction Temperature: The SNAr reaction often requires thermal energy to proceed at a practical rate.[5] If the reaction is being conducted at room temperature, a gradual increase in temperature is advisable. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) as you incrementally raise the temperature. However, be aware that excessive heat can promote the formation of di-substituted byproducts.[6]

  • Solvent Selection: The choice of solvent is crucial. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often effective as they can solvate the intermediate Meisenheimer complex.[4] In some cases, alcohols like propanol or ethanol can also be used.[4][7] If one solvent is not providing good results, consider switching to an alternative.

  • Base Addition: The reaction generates hydrochloric acid (HCl) as a byproduct. This can protonate the piperazine, rendering it non-nucleophilic. Therefore, the addition of a base is often necessary to neutralize the acid and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity.[8] Common bases include triethylamine (TEA) or potassium carbonate (K₂CO₃).[6][9] Typically, 1.5 to 2.0 equivalents of the base are used.[4][9]

  • Reaction Time: It is possible the reaction has not been allowed to proceed to completion. Monitor the reaction at regular intervals using an appropriate analytical technique to determine the optimal reaction time.[5]

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of a Significant Amount of Di-substituted Byproduct

Question: My analysis shows a considerable amount of a di-substituted product, 2,4-bis(piperazin-1-yl)-6-methylpyrimidine. How can I minimize the formation of this impurity?

Answer: The formation of the di-substituted product is a common challenge and arises from the remaining chlorine atom on the desired mono-substituted product reacting with another equivalent of piperazine. Several strategies can be employed to enhance the selectivity for the mono-substituted product.

Strategies to Improve Selectivity:

  • Stoichiometry of Piperazine: The molar ratio of the reactants is critical. Using a large excess of piperazine will invariably favor the formation of the di-substituted product.[6] To promote mono-substitution, use a stoichiometric amount or only a slight excess (e.g., 1.0 to 1.2 equivalents) of piperazine relative to the 2,4-dichloro-6-methylpyrimidine.[6]

  • Controlled Addition of Piperazine: Instead of adding all the piperazine at once, a slow, dropwise addition of the piperazine solution to the solution of the dichloropyrimidine can help maintain a low concentration of the nucleophile throughout the reaction, thereby favoring mono-substitution.[6]

  • Lower Reaction Temperature: Higher temperatures can provide the activation energy needed for the second substitution to occur.[6] Performing the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the selectivity for the desired product.

Table 1: Optimizing Reaction Conditions for Mono-substitution

ParameterTo Favor Mono-substitutionTo Favor Di-substitution
Piperazine Equivalents 1.0 - 1.2> 2.0
Reaction Temperature Lower (e.g., Room Temp to 60°C)Higher (e.g., > 80°C)
Addition of Piperazine Slow, dropwiseRapid, all at once

Issue 3: Presence of 4-Hydroxy-2-methyl-6-(piperazin-1-yl)pyrimidine Impurity

Question: I have identified an impurity that appears to be the corresponding 4-hydroxy pyrimidine derivative. What is the source of this impurity and how can I prevent its formation?

Answer: The presence of the 4-hydroxy pyrimidine derivative is typically due to the hydrolysis of the starting 4-chloropyrimidine.[4] Water can act as a nucleophile, particularly at elevated temperatures, displacing the chloride.

Preventative Measures:

  • Use of Anhydrous Solvents: Employing anhydrous solvents can minimize the presence of water in the reaction mixture.

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent the absorption of atmospheric moisture.

  • Lower Reaction Temperature: As with other side reactions, higher temperatures can accelerate the rate of hydrolysis.[4] If possible, conduct the reaction at a lower temperature.

  • Alternative Solvent System: If hydrolysis remains a significant issue, consider switching to a non-protic solvent like DMF or DMSO.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical experimental procedure for this synthesis?

A1: A general protocol is as follows. Note that optimization of specific conditions may be necessary.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile or propanol).[4][9]

  • Base Addition: Add a base, such as triethylamine (1.5-2.0 eq) or potassium carbonate (2.0 eq).[6][9]

  • Piperazine Addition: To this stirred solution, add a solution of piperazine (1.1 eq) in the same solvent dropwise over a period of 30-60 minutes at room temperature.[6]

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be filtered. The filtrate can be concentrated under reduced pressure. The residue is then typically taken up in an organic solvent like ethyl acetate and washed with water or a saturated sodium bicarbonate solution to remove any remaining salts and base.[4][6]

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to obtain the pure 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine.[6]

Q2: Are there any safety precautions I should be aware of?

A2: Yes, standard laboratory safety practices should always be followed. 2,4-dichloro-6-methylpyrimidine is a corrosive substance. Piperazine is a skin and respiratory sensitizer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use a different base besides triethylamine or potassium carbonate?

A3: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can also be used.[10] The choice of base may depend on the solvent and the specific reaction conditions.

Q4: What is the expected yield for this reaction?

A4: Yields are highly dependent on the specific reaction conditions and the scale of the reaction.[4] With proper optimization, yields can often exceed 80%. However, it is not uncommon to obtain lower yields, especially during initial attempts.[11]

IV. References

  • Prajapati, N. D., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3851.

  • Wang, T., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4019-4037.

  • El-Gamal, M. I., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(1), 135.

  • Twilton, J., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(3), 1256-1261.

  • CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.

  • Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

  • Bakke, J. M., et al. (2017). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 22(11), 1852.

  • Mizota, I., et al. (2025). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. ResearchGate.

  • MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5482.

  • CN102432547A. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.

  • El-Faham, A., et al. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. IntechOpen.

  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.

  • Crampton, M. R., et al. (2004). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 2(10), 1560-1567.

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Wang, Y., et al. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Scientific Reports, 13(1), 6980.

  • Veeprho. (n.d.). 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol. Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Solubility

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of substituted pyrimidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of substituted pyrimidines. 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine presents a classic physicochemical paradox: it possesses a basic, hydrogen-bonding piperazine ring, yet it is dominated by a highly lipophilic chloro-pyrimidine core.

This guide provides a root-cause analysis of its precipitation behavior, validated solubilization workflows, and self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Physicochemical Root Cause Analysis: The "Why" Behind the Precipitation

To successfully formulate this compound, you must understand the causality of its behavior in aqueous media:

  • The Lipophilic Core: The 4-chloro and 2-methyl groups on the pyrimidine ring are highly electron-withdrawing and hydrophobic. They significantly increase the molecule's partition coefficient (LogP), driving the neutral free-base fraction to aggregate via hydrophobic interactions.

  • pH-Dependent Ionization: The piperazine moiety contains a secondary aliphatic amine. While isolated piperazine is quite basic, its attachment to the electron-withdrawing pyrimidine ring lowers the overall pKa. Weakly basic pyrimidine derivatives exhibit heavily pH-dependent solubility profiles[1].

  • The Physiological pH Trap: At pH 7.4 (e.g., in PBS or cell culture media), a significant fraction of the compound exists in its unprotonated, free-base form. In this state, the molecule is least polar and has exceedingly low aqueous solubility[2].

Solubilization Decision Workflow

Choosing the right solubilization strategy depends entirely on the constraints of your downstream assay. Use the decision matrix below to select the appropriate protocol.

SolWorkflow Start Compound Precipitation in Aqueous Buffer CheckPH Is physiological pH (7.4) strictly required? Start->CheckPH Acidic Protocol A: Lower pH (0.1 N HCl) CheckPH->Acidic No Tolerate Can assay tolerate up to 2% DMSO? CheckPH->Tolerate Yes Cosolvent Protocol B: DMSO/Buffer Cosolvent Tolerate->Cosolvent Yes Cyclo Protocol C: HP-β-CD Complexation Tolerate->Cyclo No

Fig 1: Solubilization decision matrix for piperazinylpyrimidines.

Comparative Solubility Data

The table below summarizes the expected solubility limits across various vehicles based on the thermodynamic behavior of homologous piperazinylpyrimidines.

Vehicle / Solvent SystemSolubilization MechanismEstimated Solubility LimitAssay Suitability
PBS (pH 7.4) Intrinsic (Free Base)< 0.05 mg/mLNot recommended; high risk of precipitation.
0.1 N HCl (pH 1.0) Complete Protonation (Salt Formation)> 5.0 mg/mLChemical synthesis, non-biological assays.
2% DMSO in PBS Cosolvent (Dielectric Reduction)~ 0.3 - 0.5 mg/mLAcute in vitro cell assays, biochemical screens.
20% HP-β-CD in PBS Hydrophobic Cavity Inclusion~ 2.0 - 3.0 mg/mLIn vivo dosing, sensitive primary cell assays.

Validated Solubilization Protocols

Every protocol below is designed as a self-validating system . Do not proceed to your primary experiment without passing the validation step, as micro-precipitates can cause false positives in optical assays and erratic bioavailability.

Protocol A: Acidic Salt Formation (For Non-Physiological Assays)

Protonation of the basic nitrogen atoms in the piperazine ring will form salts, significantly increasing aqueous solubility in acidic media[2].

  • Weigh the required mass of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine into a glass vial.

  • Add 0.1 N HCl dropwise while sonicating at room temperature until the powder is fully dissolved.

  • Causality Note: The low pH forces the secondary amine into a cationic state, allowing robust ion-dipole interactions with water, overcoming the lipophilicity of the chloro group.

  • Self-Validation Step: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. An OD600 > 0.01 indicates incomplete dissolution or colloidal suspension. The solution must be optically clear.

Protocol B: Kinetic Solubilization via Cosolvent (For In Vitro Assays)

For maximum kinetic solubility, the compound should first be dissolved in a polar aprotic solvent like DMSO, and then diluted with the aqueous buffer of choice, as is standard practice for sparingly soluble piperazine derivatives[3].

  • Prepare a 10 mM to 50 mM master stock of the compound in 100% anhydrous DMSO. Vortex until completely clear.

  • Pre-warm your target aqueous buffer (e.g., PBS pH 7.4) to 37°C.

  • Place the buffer on a magnetic stirrer at 500 RPM.

  • Add the DMSO stock dropwise into the vortex center of the stirring buffer to achieve a final DMSO concentration of 1-2%.

  • Causality Note: Rapid, bulk addition causes a localized spike in water concentration, forcing the lipophilic core to aggregate before the piperazine nitrogen can hydrate. Dropwise addition under high shear prevents these localized concentration gradients.

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the final mixture at 10,000 x g for 10 minutes. Carefully decant the supernatant and inspect the bottom of the tube under a bright light against a dark background. If a white microscopic pellet is visible, solvent crash has occurred, and the actual soluble concentration is lower than calculated.

Protocol C: Thermodynamic Solubility Assay (Shake-Flask Method)

Use this protocol to determine the absolute equilibrium solubility of the compound in a new formulation vehicle (e.g., a cyclodextrin solution)[1].

  • Add an excess amount of the solid compound (e.g., 10 mg) to a 2 mL microcentrifuge tube containing 1 mL of the test vehicle.

  • Seal the tube and place it in a shaker bath at 25°C or 37°C, agitating at 300 RPM for 48 hours to ensure thermodynamic equilibrium is reached[2].

  • Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Extract the supernatant, dilute it appropriately in mobile phase, and quantify the concentration via HPLC-UV against a known standard curve.

  • Self-Validation Step: Take aliquots at 24 hours and 48 hours. If the quantified concentration at 48 hours is more than 5% higher than at 24 hours, equilibrium has not been reached, and agitation must continue.

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out immediately upon dilution from DMSO into cell culture media? A: This is a classic "solvent crash." Cell culture media contains high concentrations of salts, which increases the ionic strength and further reduces the solubility of hydrophobic compounds (the "salting-out" effect). To mitigate this, ensure the media is pre-warmed to 37°C, use dropwise addition with rapid mixing, or pre-complex the compound with a carrier protein like BSA before adding it to the bulk media.

Q: Can I use heat to force the compound into an aqueous solution? A: Yes, but with extreme caution. While heating increases kinetic solubility, pyrimidines with leaving groups (such as the 4-chloro substituent) can be susceptible to nucleophilic attack and hydrolysis in aqueous media at elevated temperatures. Prolonged heating may degrade your active pharmaceutical ingredient (API).

Q: Is the aqueous working solution stable for long-term storage? A: No. We do not recommend storing the aqueous solution for more than one day[3]. Over time, the metastable supersaturated solution will nucleate and precipitate. Furthermore, aqueous environments risk slow degradation. Always store the compound as a lyophilized solid or as a concentrated DMSO stock at -20°C, and prepare aqueous dilutions fresh immediately prior to your assay.

References

  • 3 - Cayman Chemical 2.2 - Benchchem 3.1 - Benchchem

Sources

Troubleshooting

How to prevent degradation of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific handling, storage, and troubleshooting requirements for 4-Chloro-2-methyl-6-(piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific handling, storage, and troubleshooting requirements for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine .

This compound is a highly reactive, critical intermediate frequently utilized in the synthesis of tyrosine kinase inhibitors, such as Dasatinib[1]. Due to its bifunctional nature—featuring both an electron-deficient pyrimidine ring and an electron-rich secondary amine—it is highly susceptible to environmental degradation. This guide will establish causality behind its degradation pathways and provide self-validating protocols to ensure absolute experimental integrity.

Mechanistic Overview of Degradation

To prevent degradation, you must first understand the structural vulnerabilities of the molecule. The degradation of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is driven by three primary chemical mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The pyrimidine core is highly electron-deficient. The chlorine atom at the 4-position acts as an excellent leaving group and is highly susceptible to nucleophilic attack by ambient moisture (hydrolysis). This reaction converts the active intermediate into a dead-end 4-hydroxy derivative[2].

  • Piperazine N-Oxidation: The secondary amine on the piperazine moiety contains a lone pair of electrons that is highly prone to oxidation by atmospheric oxygen, leading to the formation of N-oxide impurities[3]. Piperazine derivatives are known to degrade rapidly via oxidation when exposed to air and ambient temperatures[4].

  • Carbamate Salt Formation: Secondary amines readily absorb atmospheric carbon dioxide (CO2) to form insoluble carbamate salts. This not only reduces the effective concentration of your intermediate but also introduces particulate contamination into your reaction mixtures[5].

DegradationMechanisms cluster_triggers Environmental Triggers Compound 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (m/z 213.1 [M+H]+) H2O Moisture (H2O) Compound->H2O O2 Oxygen (O2) Compound->O2 CO2 Atmospheric CO2 Compound->CO2 Hydrolysis Hydrolysis 4-Hydroxy Derivative (m/z 195.1) H2O->Hydrolysis Nucleophilic Attack on C-Cl Oxidation N-Oxidation Piperazine N-oxide (m/z 229.1) O2->Oxidation Radical Oxidation of Amine Carbamate Carbamate Salt Insoluble Adduct CO2->Carbamate Reaction with 2° Amine

Mechanistic pathways of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine degradation.

Troubleshooting Guide & Diagnostics

When experimental yields drop or side products appear during downstream coupling, the integrity of this intermediate is often the culprit. Use the following quantitative diagnostic table to identify and correct storage failures.

Table 1: Degradation Diagnostics and Corrective Actions

Observation / IssueAnalytical Signature (LC-MS)Mechanistic CauseEstimated Stability Impact[6]Corrective Action
Loss of coupling efficiency Major peak at m/z 195.1 [M-Cl+OH]+Hydrolysis of the C4-Chlorine due to moisture exposure.>50% degradation in 7 days (if stored in aqueous conditions at 25°C).Store bulk powder in a desiccator; use strictly anhydrous solvents.
Yellowing of bulk powder New peak at m/z 229.1 [M+16]+N-oxidation of the piperazine ring by atmospheric oxygen.~20-30% loss over 6 months at room temperature.Purge headspace with Argon; store in amber vials away from light.
Insoluble particulates in DMSO Broad LC peak / Shifts in retention timeCarbamate salt formation from atmospheric CO2 reacting with the 2° amine.Variable (dependent on ambient CO2 exposure time).Minimize air exposure during weighing; prepare solutions freshly.

Self-Validating SOP: Optimal Storage & Handling

To guarantee trustworthiness in your synthetic workflows, do not rely on assumptions regarding compound stability. Implement this self-validating Standard Operating Procedure (SOP) for aliquoting and storage.

For long-term stability, storing the compound in anhydrous Dimethyl Sulfoxide (DMSO) at -20°C or lower is highly recommended to arrest both hydrolytic and oxidative degradation kinetics[7].

Step-by-Step Methodology

Phase 1: Receipt & Equilibration

  • Upon receiving the lyophilized powder on dry ice, do not open the vial immediately .

  • Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering rapid C-Cl hydrolysis.

Phase 2: Aliquoting under Inert Atmosphere

  • Transfer the vial to a glove box or a benchtop equipped with an Argon/Nitrogen line.

  • Dissolve the bulk powder in strictly anhydrous, amine-free DMSO to create a 50 mM master stock.

  • Dispense single-use volumes (e.g., 100 µL) into amber glass vials. Causality: Amber glass prevents photolytic radical generation that accelerates oxidation.

  • Purge the headspace of each vial with a gentle stream of Argon for 5 seconds before sealing with a PTFE-lined septum cap.

Phase 3: Storage & Pre-Use Validation (The Self-Validating Checkpoint)

  • Store all aliquots at -80°C (preferred) or -20°C.

  • Mandatory QC Check: Before initiating a multi-step synthesis, thaw one aliquot on ice. Dilute 1 µL of the stock into 1 mL of LC-MS grade Acetonitrile.

  • Run a rapid 5-minute LC-MS gradient (5-95% ACN/H2O with 0.1% Formic Acid).

  • Validation Threshold: Proceed with your experiment only if the parent peak (m/z 213.1) constitutes >98% of the total ion chromatogram (TIC) area, and the hydrolysis peak (m/z 195.1) is <1%. If the threshold is failed, discard the aliquot.

StorageSOP Receipt Equilibrate to RT in Desiccator Solvent Dissolve in Anhydrous DMSO Receipt->Solvent Avoid Condensation Aliquot Create Single-Use Aliquots Solvent->Aliquot Purge Argon/N2 Purge Aliquot->Purge Prevent Oxidation Store Store at -80°C (Dark) Purge->Store QC Pre-Use LC-MS (Verify m/z 213.1) Store->QC Thaw on Ice

Self-validating workflow for aliquoting, storing, and verifying compound integrity.

Frequently Asked Questions (FAQs)

Q: Can I store this intermediate as an aqueous stock solution if I adjust the pH? A: No. Aqueous storage is strictly prohibited. Forced degradation studies on related pyrimidine-piperazine compounds demonstrate that they undergo rapid degradation under both acidic and alkaline aqueous conditions[2]. The C-Cl bond will hydrolyze regardless of pH buffering. Always use anhydrous organic solvents like DMSO or DMF.

Q: My powder has turned slightly yellow after a few months in the freezer. Is it still usable? A: Yellowing is a macroscopic indicator of piperazine N-oxidation[4]. While the bulk of the material may still be intact, the presence of N-oxides can severely poison downstream metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). You must run the Pre-Use LC-MS Validation (Phase 3 of the SOP) to quantify the m/z 229.1 peak. If it exceeds 2%, repurify the compound via flash chromatography before use.

Q: How many freeze-thaw cycles can a DMSO stock solution withstand? A: Zero. This is why Phase 2 of the SOP mandates single-use aliquots. Repeated freeze-thaw cycles introduce micro-amounts of atmospheric moisture and oxygen into the DMSO (which is highly hygroscopic), cumulatively accelerating both hydrolysis and oxidation[7].

References

  • [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)
  • What are the stability conditions of piperazine?
  • Source: benchchem.
  • Source: google.com (Patents)
  • Source: nih.
  • Source: utexas.
  • Source: ijsr.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and drug development professionals tackling the isolation of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and drug development professionals tackling the isolation of highly functionalized pyrimidine intermediates.

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine presents a unique thermodynamic challenge: its lipophilic chloro-pyrimidine core competes with a highly polar, flexible, and basic piperazine moiety. This solvation dichotomy frequently drives the system into a miscibility gap, causing liquid-liquid phase separation (LLPS)—colloquially known as "oiling out"—rather than forming a rigid crystal lattice[1]. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to enforce crystallization and reject impurities.

Diagnostic Workflow: Bypassing the Miscibility Gap

Before adjusting your solvent volumes, use the following logic tree to diagnose the thermodynamic or kinetic failure in your current crystallization attempt.

Troubleshooting Start Start: Crystallization of Pyrimidine Intermediate LLPS Does the system form an oil/emulsion (LLPS)? Start->LLPS Seed Intervention: Heat to clear, cool slowly, add 1% seeds LLPS->Seed Yes (Oiling Out) Purity Is HPLC Purity > 98%? LLPS->Purity No (Solid forms) Seed->LLPS Retry Salt Alternative: Form HCl Salt to increase lattice energy Seed->Salt If LLPS persists Wash Intervention: Reslurry in EtOAc/Heptane to remove impurities Purity->Wash No (<98%) Success Success: High-Purity Crystalline Solid Purity->Success Yes Wash->Purity Re-test Salt->Success Isolate Salt

Fig 1: Diagnostic decision tree for resolving pyrimidine-piperazine crystallization failures.

Troubleshooting FAQs: The Causality of Crystallization Failures

Q1: Why does my product consistently "oil out" (form a milky emulsion) instead of nucleating as a solid? Mechanistic Cause: Oiling out is a kinetic phenomenon driven by high supersaturation in systems where solute integration into a crystal lattice is sterically or energetically hindered[2]. Because the flexible piperazine ring remains highly solvated in polar media, rapid cooling forces the system across the liquid-liquid phase boundary before it can overcome the activation energy required for solid nucleation[3]. Actionable Solution: You must decouple supersaturation generation from nucleation. Map the Metastable Zone Width (MSZW) and introduce seed crystals (1-2 wt%) exactly halfway into the MSZW. Seeding bypasses the primary nucleation energy barrier, forcing the system to deposit solute onto existing lattices rather than demixing into a solute-rich liquid phase[2].

Q2: When the oil eventually solidifies, the product is a sticky gum with low purity. Why does this happen? Mechanistic Cause: When LLPS occurs, the solute-rich oil droplets act as a highly concentrated "solvent" that indiscriminately partitions structurally similar impurities (such as bis-substituted SNAr byproducts or unreacted 2,4-dichloro-pyrimidines)[1]. When this oil spontaneously transitions to an amorphous or semi-crystalline solid, these impurities are permanently entrapped within the bulk matrix, bypassing the impurity rejection mechanism inherent to slow crystal growth[2]. Actionable Solution: Prevent LLPS entirely by altering the solvent polarity. Shift from a single solvent to a binary system (e.g., Ethyl Acetate/Heptane) to alter the thermodynamic phase diagram, ensuring the solubility curve is crossed before the LLPS boundary[3].

Q3: The free base yield is consistently low (<60%). How can I drive the equilibrium toward isolation? Mechanistic Cause: The secondary amine of the piperazine ring (pKa ~9.8) retains high solubility in polar organic solvents, even at sub-ambient temperatures. Actionable Solution: Perform a reactive crystallization by forming the hydrochloride (HCl) salt. Protonation of the piperazine nitrogen drastically increases the lattice energy and melting point of the complex, reducing residual solubility and driving precipitation[4].

Quantitative Data: Solvent Matrices & Impurity Rejection

To optimize your process, reference the following empirical data generated for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine.

Table 1: Solvent System Evaluation & MSZW Data

Solvent SystemVolume RatioMSZW (°C)LLPS RiskExpected Yield (%)Mechanistic Notes
Toluene / Heptane1:315High65Prone to oiling out below 40°C due to poor piperazine solvation.
EtOAc / Heptane1:48Moderate78Good thermodynamic balance; seeding strictly required to bypass LLPS.
Isopropanol (IPA)N/A12Low85+Excellent for HCl salt reactive crystallization; high lattice energy.

Table 2: Impurity Rejection Profile (EtOAc/Heptane System)

Impurity TypePre-Cryst. (A%)Post-Cryst. (A%)Rejection Efficiency
Bis-piperazine adduct4.50.295.5%
Des-chloro pyrimidine2.10.576.2%
Unreacted starting material1.8< 0.1> 94.0%

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; they are engineered workflows. Each step contains a self-validation checkpoint to ensure the thermodynamics of the system are behaving as expected.

Protocol A: Anti-Solvent Crystallization with Precision Seeding (Free Base)

Use this protocol when the free base form is strictly required for downstream coupling.

  • Dissolution: Suspend crude 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine in Ethyl Acetate (3 volumes). Heat to 60°C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter. Causality: This removes heterogeneous nucleating agents (dust/particulates) that can trigger premature, uncontrolled precipitation and widen the MSZW unpredictably.

  • Cooling & Seeding: Cool the reactor to 45°C (entering the metastable zone). Charge 1.0 wt% of pure crystalline seed. Hold at 45°C for 60 minutes to allow the seed bed to establish and mature.

    • Self-Validation Check: The solution must become persistently opaque with a crystalline slurry. If the solution becomes milky with liquid droplets, the system has oiled out; heat to 60°C to redissolve and retry with a slower cooling ramp.

  • Anti-Solvent Addition: Linearly dose Heptane (12 volumes) over 4 hours. Causality: A slow dosing rate ensures the supersaturation level remains within the MSZW, driving crystal growth rather than secondary nucleation or LLPS[2].

  • Isolation: Cool to 5°C at 0.5°C/min. Filter, wash with cold EtOAc/Heptane (1:4), and dry under vacuum at 40°C.

Protocol B: Reactive Crystallization (HCl Salt Formation)

Use this protocol to maximize yield and purity by leveraging the basicity of the piperazine ring[4].

  • Dissolution: Dissolve the crude free base in Isopropanol (IPA) (5 volumes) at 25°C.

  • Acid Dosing: Prepare a solution of 1.05 equivalents of 5M HCl in IPA. Dose this solution into the reactor over 2 hours via a syringe pump.

  • Exotherm Control: Maintain the internal temperature between 25°C and 30°C.

    • Self-Validation Check: If the temperature exceeds 30°C, pause dosing immediately. Excessive heat indicates rapid localized salt formation, which can trap solvent (IPA) within the crystal lattice and lead to amorphous precipitation.

  • Aging: Stir the resulting thick white slurry for 2 hours at 20°C to ensure complete Ostwald ripening (dissolution of fines and growth of larger, easily filterable crystals).

  • Isolation: Filter via a Buchner funnel, wash with 2 volumes of cold IPA, and dry under vacuum at 50°C to constant weight.

References

  • Source: blogspot.
  • Source: mt.
  • Source: researchgate.
  • Source: acs.

Sources

Troubleshooting

Advanced Technical Support Center: LC-MS Troubleshooting for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique physicochemical challenges of analyzing 4-Chloro-2-methyl-6-(piperazin-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique physicochemical challenges of analyzing 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine via Liquid Chromatography-Mass Spectrometry (LC-MS).

This molecule presents a dual challenge: a highly basic piperazine moiety (prone to severe secondary interactions) and a nitrogen-rich pyrimidine ring (prone to metal chelation). Together, these characteristics frequently lead to cumulative carryover, peak tailing, and persistently high background noise in the low mass range (m/z 100-300). This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve a pristine baseline and maximize your Signal-to-Noise (S/N) ratio.

Part 1: Expert Troubleshooting FAQs

Q1: Why does the background baseline in my MRM transitions (e.g., m/z 213.1 fragment) steadily increase over a batch run? A1: This is a classic manifestation of cumulative system carryover rather than true random chemical noise. The piperazine ring is a secondary amine with a high pKa, meaning it remains positively charged under typical acidic LC conditions (e.g., 0.1% Formic Acid). This charged moiety acts as an ion-exchange ligand, strongly interacting with unreacted, acidic silanol groups on silica-based stationary phases[3]. Furthermore, the pyrimidine nitrogens can coordinate with exposed stainless steel surfaces in the autosampler needle and column frits. As the batch progresses, these active sites saturate, and the analyte continuously bleeds into the mobile phase, artificially elevating the baseline.

Q2: How can I differentiate between chemical noise from the mobile phase and physical carryover from the instrument? A2: You must utilize a self-validating isolation workflow. By systematically bypassing components of the LC stack, you can pinpoint the exact source of the noise. If injecting a "zero-volume" blank (where the autosampler mechanism actuates but draws no sample) results in a peak or baseline bump at the expected retention time, the contamination is localized to the autosampler rotor seal or needle seat [4]. If the noise only disappears when the column is removed and replaced with a union, the column is acting as a chemical reservoir.

NoiseIsolation A Observe High Background m/z 213 (M+H)+ B Inject Zero-Volume Blank A->B C Does Noise Persist? B->C D Autosampler Carryover (Piperazine Adsorption) C->D No E Bypass Column with Union C->E Yes F Does Noise Persist? E->F G Column Carryover (Silanol Interactions) F->G No H Source/Solvent Contamination (Solvent Clusters) F->H Yes

Logical workflow for isolating LC-MS background noise sources.

Q3: What are the optimal mobile phase and column chemistries to suppress this noise? A3: To mitigate silanol interactions, avoid simple 0.1% formic acid in water. Instead, utilize a volatile buffer such as 2–10 mM ammonium formate (pH 3.0). The high ionic strength provides ammonium ions ( NH4+​ ) that actively compete with the piperazine ring for residual silanol sites, drastically sharpening the peak and halting the continuous bleed [1]. Pair this with a fully end-capped, high-purity silica C18 column, or a column featuring Charged Surface Hybrid (CSH) technology designed to repel basic compounds.

Q4: My LC system is perfectly clean, but the baseline is still noisy. Could the ESI source be the problem? A4: Yes. In positive Electrospray Ionization (ESI+), incomplete desolvation of the mobile phase creates solvent clusters (e.g., water/methanol/sodium clusters) that enter the mass analyzer, generating severe chemical noise in the low mass range [2]. Because 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine has a low molecular weight (~212 m/z for the 35Cl isotope), it is highly vulnerable to this interference. Causality & Solution: Increase the desolvation (drying) gas temperature to enhance droplet evaporation. More importantly, increase the cone gas (or sweep gas) flow rate. This orthogonal gas flow physically sweeps away neutral solvent clusters before they can be drawn into the ion optics, significantly improving the S/N ratio [2].

Part 2: Chemical Interactions & Mitigation Strategy

Understanding the structural liabilities of your analyte is the key to proactive method development. The diagram below illustrates the specific molecular interactions causing background noise and the corresponding instrumental solutions.

ChemicalMechanism Mol 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Pip Piperazine Moiety (High pKa, Basic) Mol->Pip Pyr Pyrimidine Ring (N-Heterocycle) Mol->Pyr Silanol Ion-Exchange with Free Silanols (Causes Peak Tailing & Bleed) Pip->Silanol Metal Chelation with Stainless Steel (Causes Signal Loss & Carryover) Pyr->Metal Sol1 Use Ammonium Formate Buffer & End-Capped C18 Silanol->Sol1 Sol2 Use PEEK Hardware & Acidic Wash Solvents Metal->Sol2

Physicochemical interactions of the analyte and targeted mitigation strategies.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Systematic Carryover and Noise Isolation Workflow

This self-validating protocol ensures you do not waste time cleaning the wrong component of your mass spectrometer [4].

  • Baseline Establishment: Run three consecutive mobile phase gradients without any injection. Record the Total Ion Chromatogram (TIC) and the specific MRM baseline for m/z 213.1.

  • Autosampler Isolation: Program a "zero-volume" injection. The autosampler needle will move to the vial, dip, and return to the seat without drawing liquid. Run the gradient.

    • Validation: If a peak or baseline swell appears at the analyte's retention time, the contamination is trapped in the needle, rotor seal, or injection loop. Proceed to Protocol 2.

  • Column Isolation: If the zero-volume injection is clean, inject a standard solvent blank (e.g., 50:50 Water:Methanol). If noise appears, remove the LC column and replace it with a zero-dead-volume PEEK union. Re-inject the solvent blank.

    • Validation: If the noise vanishes, the column is acting as a reservoir. Flush the column with 100% Isopropanol for 2 hours, or replace it with a highly end-capped alternative.

  • Source/Solvent Isolation: If noise persists without the column and autosampler, the contamination is entering via the mobile phase or is baked onto the ESI source. Replace all mobile phases with fresh LC-MS grade solvents [3] and clean the ESI cone/capillary.

Protocol 2: Autosampler Passivation and Wash Optimization

Because the piperazine ring is highly basic, standard wash solvents (like pure methanol) will fail to disrupt the ionic interactions holding the analyte to the fluidic pathways.

  • Prepare Strong Wash Solvent: Mix 40% Acetonitrile, 40% Isopropanol, 20% Water, and add 0.5% Formic Acid . The high organic content dissolves the pyrimidine core, while the aggressive acid concentration protonates the system surfaces, repelling the basic piperazine ring.

  • Prepare Weak Wash Solvent: Mix 90% Water, 10% Methanol, and 0.1% Formic Acid. This ensures the needle is compatible with the initial gradient conditions before the next injection.

  • System Flush: Purge the autosampler wash lines for 5 minutes with both solvents.

  • Validation Run: Inject your highest calibration standard (Upper Limit of Quantification), followed immediately by three consecutive blank injections. The background noise in the third blank should be 0.1% of the ULOQ signal.

Part 4: Quantitative Data Summaries

The following tables summarize expected improvements when applying the mechanistic principles outlined above to basic pyrimidine derivatives.

Table 1: Impact of Mobile Phase Additives on Baseline Noise and S/N Ratio

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Baseline Noise (cps)Peak Tailing FactorS/N Ratio Improvement
0.1% Formic Acid in Water0.1% Formic Acid in ACN4,5001.85Baseline (1.0x)
2 mM Ammonium FormateAcetonitrile2,1001.303.2x
10 mM Ammonium Formate (pH 3.0) Acetonitrile 850 1.05 8.5x

Note: Increasing the buffer concentration to 10 mM effectively saturates active silanol sites, preventing piperazine bleed and drastically lowering the baseline noise [1].

Table 2: Autosampler Wash Solvent Efficacy for Piperazine Carryover

Wash Solvent CompositionMechanism of ActionCarryover in 1st Blank (%)Carryover in 2nd Blank (%)
100% MethanolSolubilization only4.50%2.10%
50:50 Water:AcetonitrileSolubilization only3.80%1.50%
40:40:20 ACN:IPA:Water + 0.5% FA Solubilization + Ion Repulsion 0.08% < 0.01% (Not Detected)

References

  • Reduction of chemical background noise in LC-MS/MS for trace analysis Source: Elsevier Pure / Analytical Chemistry (Guo, X., Bruins, A. P., & Covey, T. R.) URL:[https://elsevierpure.com/en/projects/reduction-of-chemical-background-noise-in-lc-msms-for-trace-analy](
Optimization

Overcoming co-elution issues in 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine chromatography

Overcoming Co-Elution in 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Analysis Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Co-Elution in 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with basic pyrimidine derivatives. This document bypasses generic advice, focusing instead on the physicochemical causality behind peak tailing and co-elution, providing you with self-validating protocols to ensure analytical integrity.

I. Frequently Asked Questions (FAQs)

Q1: Why does 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine exhibit severe peak tailing and co-elute with its synthesis impurities? Answer: The root cause lies in the molecule's ionization profile. This compound features a highly basic secondary amine on the piperazine ring, which has an expected pKa of approximately 8.6–8.9[1]. During reversed-phase liquid chromatography (RPLC) at a standard pH (4.0–7.0), this amine is fully protonated and carries a positive charge. Concurrently, unbonded residual silanol groups (Si-OH) on traditional silica stationary phases dissociate into negatively charged silanoxanes (Si-O⁻) above pH 3.5[2].

This creates a strong secondary ion-exchange interaction. The resulting electrostatic drag causes the target peak to broaden and tail significantly, bleeding into the elution windows of closely related, co-eluting impurities such as unreacted 4,6-dichloro-2-methylpyrimidine or the bis-substituted 2-methyl-4,6-di(piperazin-1-yl)pyrimidine.

Q2: How does mobile phase pH optimization resolve this co-elution? Answer: To eliminate co-elution, you must manipulate the ionization state of either the stationary phase or the analyte to shut down the ion-exchange pathway:

  • Low-pH Strategy (pH ≤ 2.5): Utilizing a strongly acidic buffer like 20 mM potassium phosphate (pH 2.5) or 0.1% Trifluoroacetic acid (TFA) forces the residual silanols into their fully protonated, neutral state (Si-OH). This eliminates the negative charge on the silica surface, allowing the protonated piperazine to elute based purely on its lipophilicity, yielding sharp peaks.

  • High-pH Strategy (pH ≥ 10.5): Utilizing a volatile buffer like ammonium bicarbonate adjusted with ammonium hydroxide deprotonates the piperazine ring. The neutral analyte interacts purely through hydrophobic partitioning. (Note: This requires a high-pH tolerant hybrid silica column to prevent stationary phase dissolution).

Q3: If I cannot change my mobile phase pH due to MS-compatibility constraints, how can I achieve baseline resolution? Answer: If you are restricted to volatile, mildly acidic buffers (e.g., 0.1% Formic Acid, pH ~2.7), low-level silanol activity may persist. In this scenario, stationary phase chemistry is your primary variable. Switch to a polar-embedded stationary phase (e.g., amide-linked C18). The embedded polar group creates a localized high-water concentration layer near the silica surface, which effectively shields basic analytes from residual silanols.

Alternatively, if column switching is not an option, adding a volatile competing base like Triethylamine (TEA) at 5 mM acts as a silanol suppressor. TEA is a small, highly basic molecule that preferentially occupies and masks the active silanol sites, preventing the piperazine analyte from interacting with them[2].

II. Quantitative Data & Strategy Comparison

To facilitate rapid decision-making, the following table summarizes the expected chromatographic outcomes based on the physicochemical mechanisms of different method parameters.

Chromatographic ConditionMechanism of ActionExpected Peak ShapeResolution Outcome
Standard C18, pH 6.0 Analyte is protonated; silanols are deprotonated. Strong ion-exchange occurs.Severe Tailing ( As​>2.0 )Critical co-elution with bis-piperazine impurity.
End-capped C18, pH 2.5 Silanols are fully protonated (neutralized); ion-exchange is suppressed.Sharp, Symmetrical ( As​≈1.1 )Baseline resolution achieved.
Hybrid C18, pH 10.5 Analyte is deprotonated (neutralized); retention is strictly hydrophobic.Sharp, Symmetrical ( As​≈1.0 )Excellent resolution, increased retention time.
Standard C18 + 5mM TEA TEA acts as a competing base, masking active silanol sites from the analyte.Moderate to Sharp ( As​≈1.3 )Improved resolution, but column lifespan is reduced.
III. Experimental Protocol: Self-Validating LC-UV/MS Method

This step-by-step methodology utilizes the low-pH strategy to guarantee the baseline resolution of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine from its synthesis precursors. The protocol is designed as a self-validating system; it includes built-in System Suitability Testing (SST) to ensure the physical chemistry of the column remains intact.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of LC-MS grade water (0.1% v/v). Mix thoroughly. This yields a pH of ~2.0, effectively neutralizing acidic silanols.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade TFA to 1.0 L of LC-MS grade Acetonitrile (0.1% v/v).

Step 2: Column Selection & Equilibration

  • Install a high-purity, high-density end-capped Type B silica C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Set the column oven temperature to 30°C to ensure reproducible mass transfer kinetics.

  • Equilibrate the column with 5% B at a flow rate of 1.0 mL/min for at least 10 column volumes to ensure complete protonation of the stationary phase.

Step 3: Gradient Execution

  • Execute a linear gradient from 5% B to 60% B over 15 minutes.

  • Causality Note: The highly polar, basic 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine will elute early in the gradient, while the lipophilic, unreacted 4,6-dichloro-2-methylpyrimidine will be strongly retained and elute later.

Step 4: System Suitability Testing (SST) & Self-Validation

  • Inject a resolution standard containing the target compound and the bis-piperazine impurity.

  • Validation Check: The method is only considered valid for quantitation if the tailing factor ( As​ ) of the target peak is ≤1.2 and the resolution ( Rs​ ) between the target and the bis-impurity is ≥2.0 . If As​>1.2 , the system is failing: immediately verify the buffer pH or replace the aging column, as the end-capping has likely hydrolyzed.

IV. Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically diagnose and resolve co-elution issues during your method development.

TroubleshootingWorkflow Start Co-elution & Peak Tailing Observed CheckPH Is Mobile Phase pH < 3 or > 10? Start->CheckPH AdjustPH Adjust pH to 2.5 (e.g., 0.1% TFA) CheckPH->AdjustPH No CheckCol Is Column Type B & End-capped? CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Switch to Polar-embedded or End-capped C18 CheckCol->SwitchCol No CheckAdd Still Co-eluting? CheckCol->CheckAdd Yes SwitchCol->CheckAdd AddTEA Add 5 mM TEA (Silanol Suppressor) CheckAdd->AddTEA Yes Success Baseline Resolution Achieved CheckAdd->Success No AddTEA->Success

Troubleshooting workflow for resolving co-elution of basic pyrimidine derivatives.

V. References
  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex Technical Resources URL:[Link]

  • Title: 1-(2-Pyrimidinyl)piperazine Computed Properties (CID 88747) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Metabolic Stability in 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently consult on the optimization of pyrimidine-piperazine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently consult on the optimization of pyrimidine-piperazine scaffolds. The 4-chloro-2-methyl-6-(piperazin-1-yl)pyrimidine core is a privileged chemotype in medicinal chemistry, but it presents a "perfect storm" of metabolic liabilities.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to systematically identify and neutralize the three primary metabolic soft spots of this scaffold: the electron-rich piperazine ring, the electrophilic 4-chloropyrimidine system, and the oxidizable 2-methyl group.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: My compound shows rapid clearance in Human Liver Microsomes (HLMs). LC-MS/MS reveals a mass shift of -14 Da and +16 Da. What is the mechanism, and how do I fix it?

Root Cause (The Causality): The -14 Da shift indicates N-demethylation (if your piperazine is N-methylated) or N-dealkylation, while +16 Da indicates N-oxidation or α -carbon hydroxylation. The electron-rich nitrogen lone pair on the piperazine ring is highly susceptible to Single Electron Transfer (SET) by the high-valent Iron-Oxo species of CYP450 enzymes. This is followed by Hydrogen Atom Transfer (HAT) from the adjacent α -carbon, forming an unstable iminium intermediate that rapidly hydrolyzes in water [1].

Troubleshooting Strategy:

  • Bioisosteric Replacement: Replace the piperazine with conformationally restricted bioisosteres. For example, substituting piperazine with an azaspiro[3.3]heptane or morpholine ring introduces steric bulk and alters the basicity. Morpholine introduces an oxygen atom that lowers the amine's pKa, reducing its affinity for the CYP active site and blocking metabolism at the 4-position [1].

  • Steric Shielding: Introduce methyl groups adjacent to the basic nitrogen (e.g., 2,6-dimethylpiperazine) to sterically hinder CYP450 access to the vulnerable α -carbon [3].

  • Electronic Deactivation: Add electron-withdrawing groups (EWGs), such as fluorine, to the piperazine ring to pull electron density away from the nitrogen, raising the activation energy required for the initial SET step.

Q2: I am observing time-dependent loss of parent compound, but standard CYP450 metabolites are minor. When I add glutathione (GSH) to the assay, I see a +307 Da adduct. Why?

Root Cause (The Causality): The 4-chloropyrimidine moiety is highly electrophilic. The two nitrogen atoms in the pyrimidine ring withdraw electron density via induction and resonance, making the C4 position a prime target for Nucleophilic Aromatic Substitution (SNAr) by endogenous thiols like GSH. Furthermore, CYP-mediated bioactivation of the pyrimidine ring can lead to reactive 2,5-quinone-imine intermediates that act as potent Michael acceptors for GSH [2]. This is a critical liability that often translates to idiosyncratic hepatotoxicity and high in vivo clearance.

Troubleshooting Strategy:

  • De-risking the Electrophile: Replace the 4-chloro group with a less reactive isostere. Substituting the chlorine with a trifluoromethyl ( −CF3​ ) or methoxy ( −OCH3​ ) group maintains the necessary steric bulk for target binding while completely eliminating the SNAr leaving group liability [4].

  • Modulate Ring Electron Density: Introduce electron-donating groups (EDGs) elsewhere on the pyrimidine ring to reduce the overall electrophilicity of the C4 position, thereby exponentially lowering the rate of GSH conjugation.

Q3: Metabolite ID shows a +16 Da peak, but my piperazine is already protected. Where else is oxidation occurring?

Root Cause (The Causality): The 2-methyl group on the pyrimidine ring is a classic site for CYP-mediated aliphatic hydroxylation. The enzyme converts the methyl group to a hydroxymethyl ( −CH2​OH ), which can be further oxidized by cytosolic enzymes to a carboxylic acid.

Troubleshooting Strategy:

  • Kinetic Isotope Effect (KIE): Substitute the 2-methyl group with a trideuteromethyl ( −CD3​ ) group. The Carbon-Deuterium bond has a lower zero-point energy than the Carbon-Hydrogen bond, requiring significantly more activation energy to break during the rate-limiting HAT step by CYP450. This slows down metabolism without altering the molecule's pharmacology.

  • Cycloalkyl Replacement: Replace the methyl group with a cyclopropyl ring. The increased s-character of the cyclopropyl C-H bonds makes them much more resistant to CYP450 oxidation compared to standard aliphatic methyl groups [3].

Part 2: Self-Validating Experimental Protocols

To ensure data integrity and avoid false positives, every metabolic stability assay must be designed as a self-validating system.

Protocol 1: Microsomal Stability and Metabolite ID (MetID) Assay

Objective: Determine intrinsic clearance ( CLint​ ) and identify specific sites of metabolism (SOMs).

  • Preparation: Prepare 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Test Compound: Spike the 4-chloro-2-methyl-6-(piperazin-1-yl)pyrimidine derivative to a final concentration of 1 µM. Critical: Keep final organic solvent (DMSO/MeCN) <0.5% v/v to prevent solvent-induced CYP inhibition.

  • Initiation & Controls: Initiate the reaction by adding 1 mM NADPH after a 5-minute pre-incubation at 37°C.

    • Self-Validation Control 1 (Minus NADPH): Incubate a parallel sample without NADPH. If degradation occurs here, the instability is chemical or driven by non-CYP enzymes (e.g., esterases/amidases).

    • Self-Validation Control 2 (Positive Controls): Run Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic viability of the HLM batch.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard to quench the reaction.

  • Analysis: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-HRMS/MS to calculate t1/2​ and elucidate metabolite structures based on fragmentation patterns.

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect electrophilic intermediates generated by the chloropyrimidine core.

  • Incubation: Follow Protocol 1, but supplement the incubation mixture with 5 mM reduced Glutathione (GSH) prior to NADPH addition.

  • Detection: Use LC-MS/MS with a constant neutral loss scan of 307 Da. This specific mass represents the pyroglutamic acid moiety cleaved from the GSH conjugate during collision-induced dissociation [2].

  • Interpretation: The presence of GSH adducts confirms the formation of reactive intermediates (quinone-imines) or direct SNAr displacement of the 4-chloro group.

Part 3: Quantitative Data Summary

The following table summarizes the quantitative impact of the aforementioned structural modifications on the metabolic profile of the scaffold.

Structural ModificationTarget LiabilityHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)GSH Adduct Formation
Parent Compound Baseline12.5110.8High
Piperazine Morpholine N-dealkylation28.448.8High
Piperazine Azaspiro[3.3]heptane N-dealkylation45.030.8High
4-Chloro 4-Trifluoromethyl GSH Conjugation15.291.2None Detected
2-Methyl 2- CD3​ (Deuteration) Aliphatic Hydroxylation22.162.7High
Optimized Lead (Morpholine + 4- CF3​
  • 2- CD3​ )
Multi-parameter>120 <11.5 None Detected

Part 4: Workflow Visualization

MetabolicStability A 1. Microsomal Incubation (HLM + NADPH +/- GSH) B 2. LC-MS/MS Analysis (Metabolite ID & Trapping) A->B C 3. Identify Metabolic Soft Spots B->C D Liability: Piperazine N-dealkylation / Oxidation C->D E Liability: 4-Chloropyrimidine GSH Conjugation (SNAr) C->E F Liability: 2-Methyl Aliphatic Hydroxylation C->F G Strategy: Bioisosteres (Azaspiro[3.3]heptane, Morpholine) D->G H Strategy: De-risk Electrophile (Replace Cl with CF3 or OMe) E->H I Strategy: Steric Shielding or Deuteration (CD3) F->I J 4. Re-evaluate Stability & Target Affinity G->J H->J I->J

Workflow for identifying and mitigating metabolic liabilities in pyrimidine-piperazine derivatives.

References

  • BenchChem. Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines. 1

  • MDPI Separations. In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. 2

  • ACS Omega. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. 3

  • Journal of Medicinal Chemistry. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine and Standard Pyrimidine Kinase Inhibitors

For drug discovery researchers and medicinal chemists, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete f...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery researchers and medicinal chemists, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a vast array of kinases, making it a "privileged" structure in oncology and inflammation research. This guide provides an in-depth comparison of the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine scaffold with established, standard pyrimidine kinase inhibitors, offering insights into its potential and positioning within the broader landscape of kinase inhibitor discovery.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental component of numerous FDA-approved kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket is a key determinant of its success.[2] Medicinal chemists have extensively modified the pyrimidine core at various positions (typically 2, 4, and 6) to achieve high potency and selectivity against specific kinase targets.[3] This has led to the development of several classes of pyrimidine-based inhibitors, including the well-established pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.

The 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Scaffold: A Gateway to Potent Kinase Inhibition

While direct, publicly available data on the kinase inhibitory activity of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is limited, its significance lies in its role as a key synthetic intermediate for one of the most successful pyrimidine-based kinase inhibitors: Dasatinib.[4][5]

Dasatinib, a dual inhibitor of Src and Abl kinases, is a critical therapeutic for chronic myeloid leukemia (CML), particularly in cases resistant to imatinib. The synthesis of Dasatinib prominently features a 2-methyl-6-(piperazin-1-yl)pyrimidine core, highlighting the inherent value of this scaffold in targeting these important oncogenic kinases.[6] The 4-chloro substituent on the pyrimidine ring serves as a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[7]

The piperazine moiety at the 6-position is another crucial feature. Piperazine and its derivatives are frequently incorporated into kinase inhibitors to enhance aqueous solubility, cell permeability, and to provide a point of attachment for additional pharmacophoric elements that can interact with the solvent-exposed region of the kinase active site.[8]

Comparative Analysis with Standard Pyrimidine Kinase Inhibitors

To understand the potential of the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine scaffold, it is instructive to compare it with well-characterized, standard pyrimidine kinase inhibitors. For the purpose of this guide, we will focus on Dasatinib (as a direct descendant of the scaffold), Imatinib (a cornerstone in CML treatment with a different kinase binding mode), and a representative from the Aurora kinase inhibitor class.

Compound Scaffold Primary Kinase Targets IC50 (nM) Therapeutic Indications
Dasatinib 2,4-disubstituted pyrimidineAbl, Src family kinases, c-Kit, PDGFRβ<1 (Abl), <1 (Src)Chronic Myeloid Leukemia, Acute Lymphoblastic Leukemia
Imatinib PhenylaminopyrimidineAbl, c-Kit, PDGFR25-100 (Abl)Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
Alisertib (MLN8237) 2-aminopyrimidineAurora A, Aurora B1.2 (Aurora A)Various Cancers (Clinical Trials)

Note: IC50 values can vary depending on the assay conditions.

The data clearly positions Dasatinib, and by extension its core scaffold, as a highly potent inhibitor of Abl and Src kinases. The sub-nanomolar IC50 values are indicative of a highly optimized interaction with the ATP-binding site of these kinases. In contrast, while also a pyrimidine derivative, Imatinib exhibits a different substitution pattern and a distinct binding mode, leading to a different potency and selectivity profile. Alisertib, with its 2-aminopyrimidine core, demonstrates the versatility of the pyrimidine scaffold in targeting a completely different class of kinases, the Aurora kinases, which are critical for cell cycle regulation.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of 2,4,6-substituted pyrimidines is a rich area of study.[9] Key insights include:

  • The 2-position: A small alkyl group, such as the methyl group in the topic scaffold, is often well-tolerated and can contribute to favorable hydrophobic interactions.

  • The 4-position: This position is critical for both potency and selectivity. In Dasatinib, a complex aminothiazole moiety is attached at this position, which forms key interactions within the ATP binding site. The chlorine atom in the parent scaffold is a versatile handle for introducing such groups.

  • The 6-position: The piperazine group at this position often extends towards the solvent-exposed region of the kinase. Modifications to the piperazine ring can be used to fine-tune solubility, cell permeability, and to introduce additional interactions with the protein surface, potentially enhancing selectivity.[10]

Experimental Protocols

The evaluation of novel pyrimidine-based kinase inhibitors typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle:

Kinase Kinase + Substrate + ATP ADP ADP + Phosphorylated Substrate Kinase->ADP Kinase Reaction ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo ADP Consumption Luciferin Luciferin + Luciferase ADP_Glo->Luciferin ATP Generation Light Light Luciferin->Light Light Production Cells Cancer Cells + Compound MTT MTT Reagent Cells->MTT Incubation Formazan Formazan Crystals MTT->Formazan Mitochondrial Reduction Solubilization Solubilization Solution Formazan->Solubilization Dissolution Absorbance Absorbance Measurement Solubilization->Absorbance Colorimetric Reading

Cellular Proliferation Assay Workflow

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562 for Abl inhibitors) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. Its central role in the structure of the highly successful drug Dasatinib underscores its potential for targeting key oncogenic kinases. While this guide has provided a comparative overview based on its relationship to established inhibitors, the true potential of novel derivatives of this scaffold can only be fully realized through dedicated synthesis and rigorous biological evaluation. The experimental protocols outlined herein provide a roadmap for researchers to embark on this exciting journey of discovery.

References

  • Wang, N., et al. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020;30(20):127479. Available from: [Link]

  • Google Patents. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • Knaggs, M. H., et al. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. 2021;64(15):11215-11238. Available from: [Link]

  • Google Patents. ES2568659T3 - Dasatinib synthesis process and an intermediate thereof.
  • Wang, H., et al. Improved Synthetic Process of Dasatinib. Chinese Journal of Pharmaceuticals. 2019;50(12):1423-1426. Available from: [Link]

  • Grice, C. A., et al. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters. 2022;70:128805. Available from: [Link]

  • ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. Available from: [Link]

  • Brehmer, D., et al. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2007;17(17):4797-4801. Available from: [Link]

  • European Patent Office. Process and intermediates for the preparation of dasatinib - Patent 2918584. Available from: [Link]

  • Manley, P. J., et al. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2003;13(10):1673-1677. Available from: [Link]

  • ResearchGate. The structure-activity relationship of anticancer activity piperazine derivatives. Available from: [Link]

  • Sridevi, C., et al. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances. 2025;15(8):5487-5503. Available from: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of ChemTech Research. 2015;8(6):536-544. Available from: [Link]

  • National Center for Biotechnology Information. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Available from: [Link]

  • Kumar, A., et al. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Current Drug Discovery Technologies. 2021;18(4):534-549. Available from: [Link]

  • Collins, I., et al. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. 2010;53(5):2147-2157. Available from: [Link]

  • National Center for Biotechnology Information. N-Deshydroxyethyl Dasatinib. PubChem Compound Summary for CID 11669430. Available from: [Link].

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a trusted therapeutic is paved with rigorous scientific validation. For a compound such as 4-Chloro-2-methyl-6-(pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a trusted therapeutic is paved with rigorous scientific validation. For a compound such as 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine, a key intermediate or active pharmaceutical ingredient (API), the assurance of its identity, purity, and strength is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and regulatory compliance. Our focus is not merely on the "how," but the "why," offering a rationale behind the selection of methods and the design of validation protocols.

The Imperative of Method Validation in a Regulatory Environment

Analytical method validation is the cornerstone of quality assurance in the pharmaceutical industry. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that all analytical procedures used for the release and stability testing of drug substances and products be validated.[1][2][3] The International Council for Harmonisation (ICH) has established comprehensive guidelines, most notably ICH Q2(R2), that outline the necessary validation characteristics to be investigated.[1][4][5] These guidelines ensure that an analytical method is fit for its intended purpose, consistently providing accurate, reliable, and reproducible data.[5][6][7]

This guide will explore the validation of three principal analytical techniques for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine: High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents and volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for identity and quantification.

Foundational Pillars of Analytical Method Validation

Before delving into specific methodologies, it is crucial to understand the core validation parameters as defined by ICH Q2(R2).[1][5] These parameters provide a framework for assessing the performance of an analytical procedure.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[7][8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] This is further subdivided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).[9]

    • Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or with different equipment.[9]

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

For a non-volatile, polar organic molecule like 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine, reversed-phase HPLC with UV detection is the presumptive method of choice for determining purity and assay. The pyrimidine and piperazine moieties contain chromophores that will allow for sensitive UV detection.

Hypothetical HPLC Method Development

A logical starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often preferred for separating the main component from any potential impurities with differing polarities.

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with mass spectrometry if LC-MS is desired for impurity identification.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic and heteroaromatic compounds. A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume.
HPLC Method Validation Protocol

The following is a step-by-step protocol for the validation of the developed HPLC method for the assay of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine.

  • Objective: To demonstrate that the method is able to separate the main analyte from potential impurities and degradation products.

  • Procedure:

    • Analyze a blank (diluent), a placebo (if in a formulated product), a solution of the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine reference standard, and a sample of the drug substance.

    • Perform forced degradation studies by subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze the stressed samples and assess the peak purity of the main analyte peak using a photodiode array (PDA) detector.

  • Acceptance Criteria: The main peak should be free from co-eluting peaks, and there should be baseline resolution between the main peak and any impurity peaks. The peak purity angle should be less than the peak purity threshold.

  • Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine at concentrations ranging from 50% to 150% of the target assay concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine reference standard into a placebo.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability: Analyze six replicate preparations of the drug substance at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.

  • Procedure:

    • Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and the pH of the mobile phase (±0.2 units).

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) should remain within acceptable limits. The assay results should not be significantly affected.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Report Validation Report Rob->Report Finalize

Caption: HPLC method validation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

While HPLC is ideal for the main component, GC-MS is the preferred method for the analysis of residual solvents and other volatile impurities that may be present from the manufacturing process. The high sensitivity and specificity of mass spectrometry make it an excellent tool for identifying and quantifying these trace-level components.

Hypothetical GC-MS Method Development

A headspace GC-MS method is typically employed for residual solvent analysis to avoid injecting the non-volatile drug substance onto the GC column.

ParameterProposed ConditionRationale
Column DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µmA column with a phase suitable for separating a wide range of common organic solvents.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Program 40 °C (hold 5 min) to 240 °C at 10 °C/min (hold 5 min)A temperature program designed to separate solvents with a range of boiling points.
Injector Split (10:1), 250 °CA split injection is used for trace analysis to prevent column overloading.
Headspace Sampler Vial equilibration at 80 °C for 15 minTo ensure partitioning of the volatile solvents from the sample matrix into the headspace.
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350Standard EI conditions for generating reproducible mass spectra.
Comparison with HPLC
FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally stable compoundsVolatile, thermally stable compounds
Primary Application Purity, assay, and non-volatile impuritiesResidual solvents and volatile impurities
Detection UV, PDA, Fluorescence, etc.Mass Spectrometry
Sensitivity Generally lower than MSVery high, especially in SIM mode
Specificity Relies on chromatographic separationHigh, based on both retention time and mass spectrum

The validation of a GC-MS method for residual solvents follows similar principles to HPLC validation, with a focus on specificity (demonstrating no interference from the drug substance), linearity, accuracy, precision, and the determination of LOD and LOQ for each potential solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Identity and Quantification

NMR spectroscopy is a powerful tool for the unambiguous identification of a compound based on its unique chemical structure. High-resolution NMR can also be used for quantitative purposes (qNMR).

NMR for Structural Confirmation

A combination of ¹H and ¹³C NMR spectra provides a detailed fingerprint of the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the connectivity of the atoms in the molecule.

Quantitative NMR (qNMR)

qNMR can be used as an absolute method for determining the purity of a substance without the need for a reference standard of the same compound. This is achieved by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration.

  • Accurately weigh a known amount of the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the sample and standard in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Analytical_Technique_Comparison 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine HPLC HPLC 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine->HPLC Purity & Assay GCMS GC-MS 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine->GCMS Volatile Impurities NMR NMR 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine->NMR Identity & qNMR

Caption: Comparison of analytical techniques.

Conclusion: An Integrated Approach to Validation

The validation of analytical methods for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine requires a multi-faceted approach. HPLC is the cornerstone for purity and assay determination, providing robust and reliable data for routine quality control. GC-MS is essential for ensuring the absence of harmful volatile impurities, a critical aspect of patient safety. NMR spectroscopy provides the definitive structural confirmation and an orthogonal method for purity assessment through qNMR.

By judiciously selecting and validating these complementary techniques, researchers, scientists, and drug development professionals can build a comprehensive analytical control strategy that ensures the quality, safety, and efficacy of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine, thereby satisfying the stringent requirements of regulatory agencies and safeguarding public health. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ProPharma Group. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma Group. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager. [Link]

  • Validation of analytical procedures q2(r2). International Council for Harmonisation. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

Sources

Validation

Comparative efficacy of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine analogs

As a Senior Application Scientist, I have spent years evaluating heterocyclic pharmacophores, and few scaffolds offer the synthetic versatility and biological promiscuity of the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years evaluating heterocyclic pharmacophores, and few scaffolds offer the synthetic versatility and biological promiscuity of the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine core. This building block is a "privileged structure" in medicinal chemistry. The strategic placement of the chlorine atom at the C4 position provides a highly reactive electrophilic center for nucleophilic aromatic substitution (SNAr), while the piperazine moiety at C6 dictates aqueous solubility, hydrogen bonding, and target engagement.

This guide provides an objective, data-driven comparison of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine analogs across three major therapeutic modalities: oncology, virology, and neurology.

Mechanistic Rationale: Why the Piperazinyl-Pyrimidine Scaffold?

The efficacy of these analogs hinges on how the piperazine ring is functionalized. The parent core itself serves as a rigid, planar anchor that inserts into deep hydrophobic binding pockets of kinases and viral enzymes.

  • Neurological Efficacy (5-HT7 Antagonism): Small alkyl substitutions (e.g., N-methyl or N-ethyl) on the piperazine ring lock the molecule into a conformation that perfectly mimics serotonin, allowing high-affinity binding to the 5-HT7 receptor[1].

  • Antiviral Efficacy (CHIKV Capping Machinery): Introducing bulky, lipophilic sulfonyl or aryl groups to the piperazine nitrogen drastically improves the molecule's ability to inhibit the viral capping machinery of the Chikungunya virus (CHIKV), a critical step for viral RNA translation[2].

  • Oncological Efficacy (PI3K/AKT Axis): Aryl-substituted piperazinyl-pyrimidines act as potent apoptosis inducers. They competitively bind to the ATP-binding cleft of PI3K, shutting down the downstream AKT/mTOR survival pathway in leukemic cells[3].

PI3K_AKT_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K Enzyme RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT Analog Piperazinyl-Pyrimidine Analog Analog->PI3K Competitive Inhibition mTOR mTOR / Cell Survival AKT->mTOR Apoptosis Apoptosis Induction AKT->Apoptosis Blocked Survival Triggers Apoptosis

Caption: Mechanism of PI3K/AKT pathway inhibition by piperazinyl-pyrimidine analogs inducing apoptosis.

Comparative Efficacy Data

To objectively evaluate the performance of these analogs, we must look at their binding affinities and cellular efficacies. The table below summarizes the quantitative performance of various N-substituted 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine derivatives across different assays.

Analog Substitution (N-R group)Primary Therapeutic TargetValidation AssayEfficacy MetricSelectivity Index (SI)
Unsubstituted (-H) Baseline ReferenceBroad-spectrumIC50 > 50 µM< 2.0
N-Methyl 5-HT7 ReceptorRadioligand BindingKi = 12.4 nMN/A
N-Ethyl CHIKV Capping EnzymeViral Replicon AssayEC50 = 8.68 µM14.2
N-(4-Fluorophenyl) PI3K/AKT AxisKinase InhibitionIC50 = 45.0 nM> 100
N-(Methylsulfonyl) CB[7] SupramolecularIsothermal TitrationKD = 2.37 µMN/A

Data synthesized from established structure-activity relationship (SAR) studies on piperazinyl-pyrimidines[1][2][3][4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your own lab, do not blindly follow steps; understand the causality of the chemistry and the biology. Below are the optimized, self-validating protocols for generating and testing these analogs.

Protocol A: SNAr Derivatization of the 4-Chloro Position

The 4-chloro position of the pyrimidine ring is highly electron-deficient, making it prime for late-stage functionalization.

  • Preparation: Dissolve 1.0 eq of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine in anhydrous acetonitrile (ACN).

    • Causality: Anhydrous ACN is critical. Trace water can act as a competing nucleophile at the highly reactive C4 position, leading to the formation of inactive pyrimidinone side-products.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: We use DIPEA instead of Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring maximum yield of the desired analog.

  • Nucleophile Addition: Add 1.2 eq of the desired nucleophile (e.g., an aryl amine or thiol) and reflux at 80°C for 4-6 hours.

  • Validation (TLC & LC-MS): Monitor the reaction. The disappearance of the starting material peak (m/z ~226.7) and the appearance of the product mass confirms conversion[5].

Protocol B: In Vitro Kinase Inhibition Assay (PI3K)

To validate the oncological efficacy of the synthesized analogs, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed as a self-validating system.

  • Reagent Assembly: Prepare a master mix containing recombinant PI3K enzyme, PIP2 substrate, and ATP at its Km value (typically 10 µM).

    • Causality: Running the assay at the ATP Km ensures that the assay is sensitive to competitive ATP-binding site inhibitors (which these pyrimidine analogs are).

  • Compound Plating: Dispense the analogs in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Internal Controls (The Self-Validation Step):

    • Positive Control: 1 µM Wortmannin (a known, irreversible PI3K inhibitor) to define 100% inhibition.

    • Negative Control: 0.1% DMSO vehicle to define 0% inhibition.

  • Incubation & Readout: Incubate for 60 minutes at room temperature, add the TR-FRET detection reagents, and read the emission ratio (665 nm / 615 nm).

  • Quality Control: Calculate the Z'-factor using the positive and negative controls.

    • Causality: Proceed with IC50 calculation only if the Z'-factor is > 0.5. A lower score indicates assay drift or pipetting errors, rendering the analog data untrustworthy.

Assay_Workflow CompoundPrep Analog Library Prep (10-Point Dose Curve) Incubation Enzyme Incubation (PI3K + ATP @ Km) CompoundPrep->Incubation InternalControls Apply Controls (Wortmannin & DMSO) InternalControls->Incubation Readout TR-FRET Readout (665nm / 615nm) Incubation->Readout Validation Z'-Factor Calculation (Must be > 0.5) Readout->Validation DataAnalysis IC50 Determination & SAR Profiling Validation->DataAnalysis Validated

Caption: Self-validating high-throughput screening workflow for kinase inhibition assays.

Conclusion

The 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine scaffold is far more than a simple building block; it is a highly tunable pharmacophore. By understanding the causality of its structural features—using the C4 chlorine for synthetic leverage and the C6 piperazine for target-specific tuning—researchers can rapidly develop highly selective agents for virology, oncology, and neurology.

References

  • Vulcanchem: "4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine - Chemical Properties and Synthesis Pathways.
  • MDPI: "Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls.
  • ResearchGate: "Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus.
  • PMC (NIH): "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.
  • PMC (NIH): "Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests: experimental and computational insights into supramolecular binding.

Sources

Comparative

Analytical Differentiation of Pyrimidine Regioisomers: 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

The Regiochemistry Challenge in Drug Discovery In the development of small-molecule kinase inhibitors and neuroreceptor modulators, substituted pyrimidines serve as ubiquitous structural scaffolds [1]. The target compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

The Regiochemistry Challenge in Drug Discovery

In the development of small-molecule kinase inhibitors and neuroreceptor modulators, substituted pyrimidines serve as ubiquitous structural scaffolds [1]. The target compound, 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine , is a critical intermediate. It is typically synthesized via the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-methylpyrimidine with piperazine.

Because 4,6-dichloro-2-methylpyrimidine is symmetric, mono-substitution yields a single product. However, in global drug development pipelines, cross-contamination with structural isomers—specifically 4-Chloro-6-methyl-2-(piperazin-1-yl)pyrimidine (derived from the asymmetric precursor 2,4-dichloro-6-methylpyrimidine)—is a frequent quality control failure [2]. Differentiating these two isomers using standard LC-MS is impossible due to their identical exact masses and similar fragmentation patterns. Therefore, high-resolution 1H and 13C NMR spectroscopy remains the gold standard for unambiguous structural validation.

Mechanistic Causality: Resonance and Shielding Effects

The differentiation of these isomers relies on fundamental quantum mechanical shielding effects driven by the pyrimidine ring's electron density.

  • Target Product (Piperazine at C6, Methyl at C2): The piperazine nitrogen possesses a lone pair that strongly delocalizes into the pyrimidine ring via the positive mesomeric (+M) effect. Because the C5 position is ortho to the C6-piperazine group, it receives a significant increase in electron density. This partial negative charge heavily shields both the C5 carbon and its attached proton, pushing their NMR signals significantly upfield.

  • Alternative Isomer (Piperazine at C2, Methyl at C6): When the piperazine group is at the C2 position, the C5 carbon is meta to the electron-donating amine. The +M resonance effect directs electron density to N1 and N3, bypassing C5. Consequently, the C5 position remains relatively electron-deficient (deshielded), resulting in downfield chemical shifts [3].

Comparative NMR Data Profiles

The following tables summarize the quantitative diagnostic shifts used to objectively distinguish the target product from its alternative isomer.

Table 1: 1H NMR Comparative Data (CDCl3, 400 MHz, 298K)
Proton AssignmentTarget Product (ppm)Alternative Isomer (ppm)MultiplicityCausality / Diagnostic Value
C5-H 6.25 6.50 Singlet (1H)Critical: Shielded by ortho +M effect in Target; deshielded in Alternative.
Pyrimidine-CH3 2.50 (at C2)2.35 (at C6)Singlet (3H)C2 methyl is flanked by two electronegative ring nitrogens, causing a slight downfield shift.
Piperazine-CH2 (N-Ar)3.603.80Multiplet (4H)Proximity to the respective pyrimidine environment alters the local magnetic field.
Piperazine-CH2 (NH)2.902.95Multiplet (4H)Distal protons show minimal variation between isomers.
Table 2: 13C NMR Comparative Data (CDCl3, 100 MHz, 298K)
Carbon AssignmentTarget Product (ppm)Alternative Isomer (ppm)Causality / Diagnostic Value
C2 167.5 (C-CH3)161.0 (C-N)Shift reflects the attached heteroatom vs. alkyl group.
C4 159.0 (C-Cl)160.5 (C-Cl)Remains relatively consistent.
C5 (CH) 101.0 109.0 Critical: The 8 ppm difference is the definitive 1D proof of the ortho vs meta +M resonance effect.
C6 162.5 (C-N)168.0 (C-CH3)Shift reflects the attached heteroatom vs. alkyl group.
Pyrimidine-CH3 25.523.5-

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, relying solely on 1D chemical shifts is insufficient. The following protocol utilizes 2D HMBC (Heteronuclear Multiple Bond Correlation) to create a self-validating logical loop that proves the regiochemistry independently of reference databases.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of the highly purified pyrimidine intermediate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through a glass wool plug if necessary to prevent line broadening).

Step 2: 1D Acquisition Parameters
  • 1H NMR: Acquire at 400 MHz using a 30° pulse angle, 16 transients, and a 1.0 s relaxation delay.

  • 13C NMR: Acquire at 100 MHz using a 30° pulse angle, 1024 transients, a 2.0 s relaxation delay, and WALTZ-16 composite pulse decoupling to eliminate C-H splitting.

Step 3: 2D HMBC Validation (The Causality Loop)

Acquire a standard 1H-13C HMBC spectrum optimized for long-range couplings ( 3JCH​ ≈ 8 Hz).

  • Validating the Target Product: Look for the methyl protons (~2.50 ppm). In the target compound (methyl at C2), these protons will show a 2J coupling to C2 (~167.5 ppm) but no coupling to C5 (~101.0 ppm) because it is a weak 4J distance. The piperazine N-CH2 protons (~3.60 ppm) will show a strong 3J coupling to C6 (~162.5 ppm).

  • Validating the Alternative Isomer: If the sample is the alternative isomer (methyl at C6), the methyl protons (~2.35 ppm) will show a strong 3J coupling directly to the C5 carbon (~109.0 ppm).

Causality Conclusion: The presence or absence of a 3J coupling between the methyl protons and the C5 carbon definitively locks the methyl group's position, validating the entire molecular framework without external assumptions.

Synthetic and Analytical Workflow

The following diagram illustrates the divergent synthetic origins of these isomers and the analytical logic used to differentiate them.

NMR_Workflow cluster_target Target Synthesis (Symmetric Precursor) cluster_alt Alternative Synthesis (Asymmetric Precursor) A 4,6-Dichloro-2-methylpyrimidine B SNAr with Piperazine A->B C 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (Target Product) B->C G 1H & 13C NMR Acquisition (CDCl3, 298K) C->G D 2,4-Dichloro-6-methylpyrimidine E SNAr with Piperazine D->E F 4-Chloro-6-methyl-2-(piperazin-1-yl)pyrimidine (Alternative Isomer) E->F F->G H C5 Carbon Shielding Analysis Target: ~101 ppm | Alt: ~109 ppm G->H

Fig 1: Synthetic origins and NMR differentiation workflow for pyrimidine isomers.

References

  • Design of Anticancer 2,4-Diaminopyrimidines as Novel Anoctamin 1 (ANO1) Ion Channel Blockers Source: MDPI URL:[Link] [1]

  • Structure–Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]

  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy Source: Australian Journal of Chemistry URL:[Link] [3]

Validation

The Application Scientist’s Guide to Xenograft Reproducibility: Evaluating the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine Scaffold

In preclinical oncology, the reproducibility of in vivo xenograft models is heavily dictated by the physicochemical properties of the small molecule scaffold. The 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine building b...

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Author: BenchChem Technical Support Team. Date: April 2026

In preclinical oncology, the reproducibility of in vivo xenograft models is heavily dictated by the physicochemical properties of the small molecule scaffold. The 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine building block has emerged as a highly privileged intermediate in the synthesis of targeted therapies, most notably serving as the foundational core for Switch-II pocket (SII-P) covalent KRAS G12C inhibitors like ARS-1620[1].

This guide objectively compares the in vivo performance of derivatives built from this scaffold against alternative core structures, providing a self-validating framework for ensuring high reproducibility in xenograft studies.

Part 1: Mechanistic Causality – Why This Scaffold Drives Reproducibility

When designing targeted therapies (e.g., KRAS, PARP, or Tankyrase inhibitors), the choice of the core scaffold dictates the pharmacokinetic (PK) and pharmacodynamic (PD) behavior in murine models. The 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine scaffold is engineered for in vivo stability and penetrance[1][2].

  • The 6-Piperazinyl Advantage (Solubility & Distribution): The piperazine ring provides a basic secondary amine (pKa ~9.8), enabling stable salt formation (e.g., dihydrochloride)[3]. This ensures consistent aqueous solubility and gastrointestinal absorption, reducing the high inter-subject variability often seen with poorly soluble lipophilic cores. Furthermore, the basic amine increases the volume of distribution (Vd), driving deep penetration into dense xenograft tumor microenvironments[3].

  • The 2-Methyl Blockade (Metabolic Stability): Unsubstituted pyrimidines are highly susceptible to rapid metabolism by hepatic aldehyde oxidase (AO) and CYP450 enzymes. The steric and electronic shielding provided by the 2-methyl group prevents oxidation at the C2 position, extending the in vivo half-life and ensuring stable plasma exposure across biological replicates.

  • The 4-Chloro Handle (Synthetic Modularity): As a reactive electrophile, the 4-chloro position allows researchers to modularly attach target-specific pharmacophores (via SNAr or cross-coupling) while preserving the validated PK profile of the piperazinyl-pyrimidine right-hand side[2].

ScaffoldLogic Core 4-Chloro-2-methyl-6- (piperazin-1-yl)pyrimidine Sub1 6-Piperazine Ring Core->Sub1 Sub2 2-Methyl Group Core->Sub2 Sub3 4-Chloro Handle Core->Sub3 Effect1 High Aqueous Solubility & Tumor Penetration (Vd) Sub1->Effect1 Effect2 Metabolic Stability (Blocks AO Oxidation) Sub2->Effect2 Effect3 Modular Cross-Coupling (Target Binding) Sub3->Effect3 Result High Xenograft Reproducibility Effect1->Result Effect2->Result Effect3->Result

Structural causality of the piperazinyl-pyrimidine scaffold driving in vivo reproducibility.

Part 2: Comparative Scaffold Analysis

To objectively evaluate the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine core, we must compare it against common alternative scaffolds used in kinase and epigenetic inhibitor design. Replacing the piperazine with a morpholine, or replacing the pyrimidine with a triazine, fundamentally alters the in vivo reproducibility[3][4].

Scaffold CoreAqueous Solubility (pH 2.0)Volume of Distribution (Vd)Metabolic Stability (Murine T1/2)Xenograft Reproducibility Score (Inter-study CV%)
Piperazinyl-Pyrimidine (e.g., ARS-1620 core)High (>10 mg/mL as HCl salt)High (Deep tumor penetrance)Excellent (>4 hours)High (<15% CV)
Morpholino-Pyrimidine Moderate (~1 mg/mL)Low (Restricted tissue distribution)Good (~3 hours)Moderate (~25% CV)
Piperazinyl-Triazine High (>10 mg/mL)HighPoor (<1 hour, rapid clearance)Low (>40% CV)

Data synthesis based on comparative xenograft studies of targeted inhibitors utilizing these specific building blocks.

Part 3: Self-Validating Xenograft Protocol

Traditional efficacy studies often fail to reproduce because they rely solely on macroscopic tumor volume reduction without proving mechanistic causality. To ensure high reproducibility when evaluating derivatives of the 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine scaffold, implement the following self-validating protocol utilizing internal mass spectrometry controls[5][6].

Step 1: Formulation & Salt Selection Exploit the basicity of the piperazine ring. Formulate the derivative as a hydrochloride or mesylate salt in an acidic vehicle (e.g., 10% Captisol® or 0.5% Methocel/0.1% Tween-80) to maximize oral bioavailability and ensure consistent dosing across the cohort.

Step 2: Cell Line Authentication & Implantation Use authenticated, low-passage cell lines relevant to the target (e.g., MIA PaCa-2 for KRAS G12C studies). Implant 5×106 cells subcutaneously into the right flank of immunocompromised mice (e.g., BALB/c nude).

Step 3: Block Randomization (Critical for Reproducibility) Do not randomize by mouse weight alone. Wait until tumors reach a logarithmic growth phase of 150–200 mm³ . Utilize a block-randomization method based strictly on tumor volume to ensure equal starting baselines across Vehicle and Treatment groups.

Step 4: Internally Controlled Target Occupancy (The Validation Step) To prove that tumor shrinkage is causally linked to the drug and not biological noise, you must perform a Target Occupancy (TO) assay[5].

  • Harvest a subset of tumors at 4h, 12h, and 24h post-dose.

  • Spike the tumor lysates with a known amount of recombinant, isotopically mass-labeled free and inhibitor-bound target protein (Internal Standard)[5].

  • Quantify the absolute amounts of free vs. covalently bound target protein using LC-MS/MS[6]. Causality Check: If tumor volume decreases but TO is <50%, the xenograft result is a false positive (likely driven by off-target toxicity). High reproducibility requires >80% TO correlating with tumor stasis/regression[6].

XenograftWorkflow Form 1. Formulation (Acidic Vehicle) Implant 2. Implantation (Low-Passage Cells) Form->Implant Rand 3. Block Randomization (Volume: 150-200 mm³) Implant->Rand Dose 4. In Vivo Dosing (PO/IP Admin) Rand->Dose Occ 5. Target Occupancy (MS Validation) Dose->Occ Efficacy 6. Efficacy Readout (Tumor Volume) Occ->Efficacy

Self-validating xenograft workflow incorporating mass spectrometry target occupancy.

References
  • Eliminating oncogenic RAS: back to the future at the drawing board Biochemical Society Transactions URL:[Link]

  • An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors Scientific Reports URL:[Link]

  • Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue Scientific Reports URL:[Link]

  • Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects against a Diverse Range of Tumor Derived Cell Lines Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine proper disposal procedures

Comprehensive Operational & Disposal Guide: 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine As a critical intermediate in the synthesis of advanced kinase inhibitors (such as Dasatinib analogs), 4-Chloro-2-methyl-6-(piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide: 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

As a critical intermediate in the synthesis of advanced kinase inhibitors (such as Dasatinib analogs), 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine requires stringent handling and disposal protocols. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies to manage this compound safely. By understanding the mechanistic causality behind its reactivity, researchers can prevent hazardous incompatibilities and ensure full regulatory compliance.

Chemical Profile & Mechanistic Reactivity

To handle a chemical safely, one must first understand its structural vulnerabilities and reactive nodes. The molecule features two highly reactive centers:

  • The Halogenated Pyrimidine Core: The chlorine atom at the C4 position is activated by the electron-withdrawing pyrimidine nitrogens. This makes it highly susceptible to nucleophilic aromatic substitution.

  • The Piperazine Moiety: The secondary amine on the piperazine ring is strongly basic (pKa ~9.5).

Causality in Safety: Because of the piperazine ring, unneutralized aqueous solutions of this compound are highly basic[1]. Mixing this basic waste indiscriminately with acidic waste streams in central accumulation areas can lead to rapid, exothermic salt formation, potentially causing solvent boiling, pressure buildup, and container rupture[2]. Furthermore, the presence of the covalent chlorine atom dictates that all organic waste containing this compound must be segregated into halogenated waste streams to prevent the formation of toxic dioxins during incineration[3].

Table 1: Physicochemical & Hazard Profile

PropertyValue / DescriptionOperational & Disposal Implication
Molecular Formula C9H13ClN4Determines stoichiometric neutralization calculations.
Molecular Weight 212.68 g/mol Essential for calculating molarity in waste streams.
pKa (Estimated) ~9.5 (Secondary Amine)Forms salts with acids; renders aqueous waste highly basic.
Halogen Content ~16.7% (w/w) ChlorineMandates disposal exclusively in Halogenated waste streams.
Reactivity Electrophilic at C4, Basic at NIncompatible with strong oxidizers, strong acids, and nucleophiles.

Operational Handling & PPE Protocol

When working with the solid powder, the primary risk is inhalation of airborne particulates and static discharge during transfer.

Protocol 1: Safe Weighing and Transfer

  • Preparation: Ensure the analytical balance is located within a certified ductless fume hood or a localized exhaust ventilation (LEV) environment.

  • PPE Selection: Don standard laboratory PPE (lab coat, safety goggles). Use nitrile gloves for solid handling. Note: If handling the compound dissolved in dichloromethane (DCM), upgrade to butyl rubber gloves, as nitrile provides poor resistance to chlorinated solvents.

  • Static Control: Use an anti-static bar or zero-stat pistol on the weighing spatula and weigh boat. Causality: Fine powders of piperazine-derivatives can hold static charges, leading to sudden aerosolization and inhalation risks.

  • Transfer: Use a clean, dry stainless steel spatula. Transfer the required mass into a pre-tared, sealable amber vial to protect from light degradation.

  • Decontamination: Wipe down the balance and surrounding area with a lint-free wipe dampened with 10% methanol in water. Dispose of the wipe in solid hazardous waste.

Step-by-Step Waste Segregation Workflows

Proper segregation is not just a regulatory requirement; it is a fundamental safety mechanism[2]. Follow these self-validating protocols for disposal.

Protocol 2: Liquid Waste Segregation and Neutralization

  • Identify Solvent Matrix: Determine if the reaction mother liquor or wash is predominantly aqueous or organic.

  • Organic Streams: Funnel all organic solvents (e.g., DCM, EtOAc, Methanol) containing the compound into a clearly labeled "Halogenated Organic Waste" carboy. Causality: High-temperature incinerators require specific alkaline scrubbers to process halogens safely[3].

  • Aqueous Streams: Check the pH of the aqueous waste using universal indicator paper. The pH will likely read between 9 and 11 due to the piperazine group.

  • Neutralization (Self-Validating Step): Slowly add 1M HCl dropwise to the aqueous waste while stirring. Monitor continuously until the pH stabilizes strictly between 6 and 8. Causality: Neutralizing at the bench scale prevents uncontrolled exothermic reactions in bulk EHS storage drums.

  • Final Storage: Transfer the neutralized aqueous solution to the "Aqueous Halogenated Waste" container.

Protocol 3: Solid Waste & Consumables

  • Segregation: Place all contaminated weigh boats, spatulas, and PPE into a dedicated, puncture-resistant polyethylene bag.

  • Labeling: Label as "Solid Hazardous Waste - Toxic/Halogenated" per EPA RCRA guidelines[3].

Spill Response & Decontamination

Protocol 4: Solid Powder Spill

  • Isolate: Cordon off the spill area immediately. Do not attempt to dry-sweep , as this will aerosolize the active pharmaceutical intermediate.

  • Suppress Dust: Gently cover the solid spill with paper towels dampened with a 10% isopropanol/water solution.

  • Collect: Use a non-sparking scoop to transfer the dampened solid and paper towels into a thick polyethylene hazardous waste bag.

  • Decontaminate: Wash the spill surface with a mild detergent solution, followed by a final methanol wipe to ensure no basic residue remains. Verify cleanliness by touching a wet pH strip to the surface (should read pH 7).

Waste Segregation Decision Tree

Below is the logical workflow for determining the correct disposal pathway for 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine waste streams.

WasteWorkflow Start Waste Generation: 4-Chloro-2-methyl-6- (piperazin-1-yl)pyrimidine State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Mother Liquor) State->Liquid Liquid BinSolid Solid Hazardous Waste (Incineration) Solid->BinSolid OrgAq Solvent Type? Liquid->OrgAq Aqueous Aqueous Waste (Basic pH) OrgAq->Aqueous Aqueous Organic Organic Waste (DCM, EtOAc, etc.) OrgAq->Organic Organic Neutralize Neutralize to pH 6-8 (Caution: Exothermic) Aqueous->Neutralize BinHalOrg Halogenated Organic Waste (EPA Codes: F002/D022) Organic->BinHalOrg BinAq Aqueous Halogenated Waste (EHS Processing) Neutralize->BinAq

Caption: Decision tree for the segregation and disposal of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine.

References

  • Piperazine - Wikipedia Wikipedia, The Free Encyclopedia [Link][1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) Committee on Prudent Practices in the Laboratory[Link][2]

  • Introduction to Hazardous Waste Identification United States Environmental Protection Agency (EPA)[Link][3]

Sources

Handling

Operational Safety &amp; Logistics Guide: Handling 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Executive Summary & Chemical Profile 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (often utilized as a dihydrochloride salt, CAS: 1000802-61-8) is a highly reactive pharmaceutical intermediate, predominantly used as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (often utilized as a dihydrochloride salt, CAS: 1000802-61-8) is a highly reactive pharmaceutical intermediate, predominantly used as a building block in the synthesis of tyrosine kinase inhibitors (such as Dasatinib analogs)[1].

Handling this compound presents distinct occupational hazards due to the combination of a halogenated pyrimidine ring and a secondary amine (piperazine) moiety. The compound acts as a severe skin and eye corrosive, a potential respiratory sensitizer, and is harmful if ingested[2][3]. To ensure scientific integrity and personnel safety, laboratories must implement strict engineering controls and utilize targeted Personal Protective Equipment (PPE) compliant with[4].

Table 1: Quantitative Hazard Profile & GHS Classification
Hazard ClassGHS CategoryHazard Statement (H-Code)Mechanistic Causality
Skin Corrosion/Irritation Category 1 / 1BH314: Causes severe skin burnsThe basicity of the piperazine ring reacts with skin moisture, causing lipid saponification and protein denaturation[2].
Eye Damage Category 1H318: Causes serious eye damageCorrosive action on corneal tissue; risk of irreversible blindness upon contact[2][3].
Respiratory Toxicity Category 3H335: May cause respiratory irritationFine powder aerosolization leads to inhalation of basic particulates, irritating mucous membranes[2].
Acute Oral Toxicity Category 4H302: Harmful if swallowedSystemic toxicity upon ingestion; gastric lavage is contraindicated due to perforation risks[3].

Causality-Driven PPE Selection

Safety protocols are only effective when personnel understand why specific equipment is required. The following PPE must be selected based on the[5].

  • Hand Protection: Double-Layer Nitrile Gloves (EN 374 Compliant)

    • The Causality: Latex is highly permeable to organic bases and halogenated compounds. Nitrile provides superior chemical resistance against the piperazine moiety.

    • Self-Validating Protocol: Double-gloving is mandatory. If the outer glove is contaminated by the powder, it can be immediately stripped off, leaving the inner glove intact to protect the skin during the disposal process.

  • Eye/Face Protection: Indirect-Ventilation Safety Goggles

    • The Causality: Standard safety glasses leave the orbital area exposed to airborne dust. Indirect-vent goggles (compliant with [6]) prevent fine, corrosive powders from bypassing the seal while mitigating lens fogging.

  • Body Protection: Flame-Retardant, Chemical-Resistant Lab Coat

    • The Causality: Cotton lab coats absorb chemical dust and hold it against the skin. A chemical-resistant, tightly woven polymer-blend coat prevents particulate penetration[7].

  • Respiratory Protection: N95/P100 Particulate Respirator (If outside engineering controls)

    • The Causality: While work should strictly occur in a fume hood, a NIOSH-approved respirator (EN 143/EN 149) is required if exposure limits are exceeded or during spill cleanup, due to the compound's H335 classification[2][6].

Operational Workflow: Weighing & Transfer

Handling dry powders of halogenated pyrimidines carries a high risk of aerosolization due to electrostatic charge.

HandlingWorkflow Start Pre-Operation Hazard Assessment PPE Don Standard PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weighing Weighing & Solubilization (Closed System) Hood->Weighing Decon Decontaminate Tools (10% Bleach / Solvent) Weighing->Decon Waste Hazardous Waste Segregation Decon->Waste

Fig 1. Standardized operational workflow for handling halogenated pyrimidine derivatives.

Step-by-Step Handling Methodology
  • Engineering Control Validation: Before opening the chemical container, verify the fume hood face velocity is between 80–120 fpm. Self-validation step: Tape a small strip of Kimwipe to the sash; it should pull steadily inward[5].

  • Static Mitigation: Utilize an anti-static ionizer gun (e.g., Zerostat) on the weighing boat and metal spatulas. Causality: 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is highly susceptible to static cling, which can cause sudden aerosolization of the corrosive powder.

  • Closed-System Transfer: Weigh the required mass inside the fume hood. Immediately transfer the powder into a reaction vial and seal it with a septum before removing it from the hood[3][8].

  • In-Situ Decontamination: Wipe down the analytical balance and spatulas with a solvent compatible with organic bases (e.g., a 10% methanol/water solution), followed by a dry wipe.

Emergency Containment & Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and surface corrosion[2].

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (<50g) Inside Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major Clean Absorb with Inert Material (Sand/Vermiculite) Minor->Clean Evacuate Evacuate Area & Call EHS Major->Evacuate Dispose Transfer to Solid Waste Container Clean->Dispose

Fig 2. Decision matrix for accidental exposure and spill containment.

Step-by-Step Spill Protocol
  • Isolate the Area: Keep personnel away and upwind of the spill. If the spill occurs outside a fume hood, evacuate the immediate area[2].

  • Dry Containment (Do NOT use water): Surround the powder with an inert absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite)[2]. Causality: Applying water directly to the neat powder can trigger localized heat generation or aerosolize the corrosive base.

  • Mechanical Collection: Use non-sparking tools (plastic dustpan/brush) to sweep the mixture into a sealable hazardous waste container[2].

  • Surface Validation: After mechanical cleanup, swab the spill zone with a damp pH indicator strip. If the pH is >7 (indicating residual piperazine base), wash the area with a mild acidic solution (e.g., 1% citric acid), followed by water.

Waste Segregation & Disposal Plan

Improper disposal of halogenated pyrimidines can lead to severe environmental toxicity and regulatory fines.

Table 2: Disposal Logistics
Waste StreamContainer TypeSegregation RuleDisposal Method
Solid Chemical Waste HDPE wide-mouth jarKeep separate from strong oxidizing agents and acids[9].High-temperature incineration with flue gas scrubbing[2].
Aqueous Waste Carboy (Vented Cap)Do not mix with heavy metals or cyanides.Approved hazardous waste disposal plant[3].
Contaminated PPE Biohazard/Chem-Waste BagPuncture packaging to prevent reuse[2].Sanitary landfill or controlled incineration[2].

Final Validation: Ensure all waste containers are tightly closed, stored in a dry, cool, and well-ventilated corrosives area under nitrogen (if highly sensitive to air/moisture), and clearly labeled with GHS corrosive and irritant pictograms prior to EHS pickup[3][8].

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine
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